2,6-Dichloro-7,9-dihydropurin-8-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-7,9-dihydropurin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H2,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTXZNIILLJNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279946 | |
| Record name | 2,6-Dichloro-7,9-dihydro-8H-purin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-86-2 | |
| Record name | 2,6-Dichloro-7,9-dihydro-8H-purin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-7,9-dihydro-8H-purin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-7H-purin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Dichloro-7,9-dihydropurin-8-one chemical structure and properties
Notice of Limited Availability of Scientific Data
However, extensive research has been conducted on the closely related precursor, 2,6-Dichloropurine . To provide a valuable resource, this guide will focus on the chemical structure and properties of this well-documented compound.
Chemical Structure and Properties of 2,6-Dichloropurine
2,6-Dichloropurine is a halogenated purine derivative that serves as a versatile intermediate in the synthesis of various biologically active molecules.
Chemical Structure
The structure of 2,6-Dichloropurine consists of a purine core with chlorine atoms substituted at the 2 and 6 positions. It exists in tautomeric forms, primarily the 7H and 9H forms.
Molecular Formula: C₅H₂Cl₂N₄[1]
** IUPAC Name:** 2,6-dichloro-7H-purine[1]
CAS Number: 5451-40-1[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-Dichloropurine is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 189.00 g/mol | [1] |
| Melting Point | 180 °C | [2] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 187.9656515 Da | [1] |
| Topological Polar Surface Area | 54.5 Ų | [1] |
Table 1: Physicochemical Properties of 2,6-Dichloropurine
Synthesis of 2,6-Dichloropurine
Several methods for the synthesis of 2,6-Dichloropurine have been reported. A common approach involves the chlorination of purine precursors.
Experimental Protocol: Chlorination of 2-amino-6-chloropurine
A process for preparing 2,6-dichloropurine involves the chlorination of 2-amino-6-chloropurine.[2]
Materials:
-
2-amino-6-chloropurine
-
35% aqueous hydrochloric acid
-
Sodium nitrite
-
Water
-
~40% aqueous sodium hydroxide
-
Acetonitrile
Procedure:
-
To 209.4 g of a 35% aqueous hydrochloric acid (2.00 mol), add 33.9 g (0.20 mol) of 2-amino-6-chloropurine.[2]
-
Prepare a solution by dissolving 17.9 g (0.26 mol) of sodium nitrite in 30 mL of water.[2]
-
Add the sodium nitrite solution to the 2-amino-6-chloropurine mixture in a thin stream.[2]
-
Stir the mixture at 15° to 20° C for 1 hour.[2]
-
After the reaction is complete, dilute the resulting solution with 300 mL of water.[2]
-
Adjust the pH to 13 by adding 229 g of an approximately 40% aqueous sodium hydroxide solution in a thin stream.[2]
-
Extract the reaction solution seven times with 400 mL of acetonitrile.[2]
-
The formed 2,6-dichloropurine can then be collected as crystals by concentrating the extract.[2]
The following diagram illustrates the general workflow for this synthesis.
References
Synthesis of 2,6-Dichloro-7,9-dihydropurin-8-one from Uric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of 2,6-dichloro-7,9-dihydropurin-8-one, a potentially valuable intermediate in medicinal chemistry, starting from the readily available biological precursor, uric acid. The direct chlorination of uric acid presents significant challenges due to the reactivity of the purine core and the potential for multiple side reactions. While a standardized protocol for this specific conversion is not extensively documented in peer-reviewed literature, this document provides a comprehensive, hypothetical methodology based on established principles of purine chemistry. The proposed synthesis involves the selective chlorination of the 2- and 6-oxo positions of uric acid using phosphorus oxychloride in the presence of a tertiary amine base. This guide furnishes a detailed experimental protocol, a summary of reaction parameters, and predicted analytical data for the target compound to aid researchers in its synthesis and characterization.
Proposed Synthetic Pathway
The conversion of uric acid (2,6,8-trioxopurine) to this compound involves the replacement of the hydroxyl groups of the enol tautomers at the C2 and C6 positions with chlorine atoms, while retaining the carbonyl group at the C8 position. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on purine rings. The reaction's selectivity is anticipated to be influenced by the presence of a tertiary amine, such as N,N-diethylaniline, which can modulate the reactivity of the system and act as a scavenger for the hydrogen chloride byproduct.
The overall proposed reaction is as follows:
Uric Acid + 2 POCl₃ (in the presence of N,N-diethylaniline) → this compound
Challenges in this synthesis include the low solubility of uric acid and the potential for over-chlorination to form 2,6,8-trichloropurine or other side products. Therefore, careful control of reaction conditions is paramount.
Quantitative Data Summary
The following table summarizes the proposed reaction conditions and parameters for the synthesis of this compound from uric acid. These values are based on analogous chlorination reactions of purine derivatives and may require optimization.
| Parameter | Proposed Value | Notes |
| Reactants | ||
| Uric Acid | 1.0 equivalent | Starting material. |
| Phosphorus Oxychloride (POCl₃) | 20-30 equivalents | Serves as both reagent and solvent. |
| N,N-Diethylaniline | 2.0-3.0 equivalents | Tertiary amine base and reaction promoter. |
| Reaction Conditions | ||
| Temperature | 105-110 °C (Reflux) | Reaction is conducted at the boiling point of POCl₃. |
| Reaction Time | 4-6 hours | Time may need to be adjusted based on reaction monitoring (e.g., by TLC or HPLC). |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric moisture. |
| Expected Outcome | ||
| Theoretical Yield | - | Dependent on successful optimization. |
| Predicted Molecular Formula | C₅H₂Cl₂N₄O | |
| Predicted Molecular Weight | 204.99 g/mol |
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Uric Acid (≥99%)
-
Phosphorus Oxychloride (POCl₃) (≥99%, freshly distilled)
-
N,N-Diethylaniline (≥99%, freshly distilled)
-
Toluene (anhydrous)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (ACS grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
3.2. Synthesis Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add uric acid (e.g., 5.0 g). The apparatus should be thoroughly dried and purged with an inert gas (N₂ or Ar).
-
Addition of Reagents: Under a positive flow of inert gas, add phosphorus oxychloride (e.g., 100 mL) to the flask. With vigorous stirring, slowly add N,N-diethylaniline (e.g., 2.5 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 106 °C) using an oil bath. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC), if a suitable solvent system can be determined.
-
Work-up - Quenching: After the reaction is deemed complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (approx. 500 g) with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralization and Extraction: Once the ice has melted, cautiously neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
3.3. Safety Precautions
-
Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The quenching process generates a significant amount of HCl gas and should be performed with extreme caution.
Predicted Characterization of this compound
As no definitive experimental data for this specific compound is readily available, the following characterization details are predicted based on its chemical structure and data from analogous compounds.
-
Appearance: Expected to be an off-white to pale yellow solid.
-
Melting Point: Likely to be high, potentially over 300 °C, with decomposition.
-
Infrared (IR) Spectroscopy:
-
N-H stretching: 3100-3300 cm⁻¹ (broad)
-
C=O stretching (amide/ketone): 1680-1720 cm⁻¹
-
C=N and C=C stretching: 1550-1650 cm⁻¹
-
C-Cl stretching: 700-800 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):
-
¹H NMR: Broad singlets corresponding to the N-H protons, likely in the range of δ 11.0-14.0 ppm. The exact chemical shifts would depend on the tautomeric form.
-
¹³C NMR:
-
C=O (C8): ~155-160 ppm
-
C-Cl (C2, C6): ~145-155 ppm
-
C4, C5: ~120-140 ppm
-
-
-
Mass Spectrometry (MS):
-
High-Resolution MS (HRMS): Calculated for C₅H₃Cl₂N₄O⁺ [M+H]⁺. The spectrum would show a characteristic isotopic pattern for two chlorine atoms.
-
Visualizations
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
CAS number 5451-40-1 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dichloropurine (CAS 5451-40-1). This compound is a key heterocyclic building block, primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active purine derivatives. Its strategic importance is particularly noted in the development of antiviral and anticancer therapeutics, including nucleoside analogues and kinase inhibitors. This document details its properties, experimental protocols for its synthesis and characterization, and its pivotal role in synthetic pathways leading to pharmacologically relevant molecules.
Physical and Chemical Properties
The physical and chemical properties of 2,6-Dichloropurine are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical syntheses.
| Property | Value | Reference(s) |
| CAS Number | 5451-40-1 | [1] |
| Molecular Formula | C₅H₂Cl₂N₄ | [2] |
| Molecular Weight | 189.00 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 184-186 °C, 185-195 °C (decomposes) | [1] |
| Solubility | Soluble in water, ethyl acetate, and acetone. Sparingly soluble in water. | [3] |
| pKa | 5.22 ± 0.20 (Predicted) | [3] |
| Stability | Stable under normal temperatures and pressures. | [3] |
| Storage | Recommended storage at 2-8°C in a cool, dry place. | [3] |
Spectral Data
| Spectroscopy | Data |
| ¹H NMR | Chemical shifts and multiplicities are available in various deuterated solvents. |
| ¹³C NMR | Spectral data is available, providing information on the carbon skeleton. |
| Mass Spectrometry | The mass spectrum shows characteristic peaks for the molecular ion and fragmentation patterns.[2] |
| Infrared (IR) | The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule. |
| Raman | Raman spectral data is available.[2] |
Experimental Protocols
Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine (Illustrative Protocol)
This protocol is a representative example of one of the common synthetic routes to 2,6-Dichloropurine.
Materials:
-
2-Amino-6-chloropurine
-
Sodium nitrite
-
Hydrochloric acid (35%)
-
Water
-
Ethyl acetate
-
Acetonitrile
-
Sodium hydroxide
-
Reaction vessel with stirring and temperature control
-
Extraction funnel
-
Rotary evaporator
Procedure:
-
To a suitable reaction vessel, add 2-amino-6-chloropurine and a 35% aqueous solution of hydrochloric acid.
-
Cool the mixture to a temperature between 15°C and 20°C with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the reaction mixture while maintaining the temperature.
-
Continue stirring the mixture at 15-20°C for approximately one hour.
-
Upon completion of the reaction, dilute the solution with water.
-
Adjust the pH of the solution to 13 by the slow addition of an aqueous sodium hydroxide solution.
-
Extract the product from the aqueous phase multiple times with acetonitrile or ethyl acetate.
-
Combine the organic extracts and wash with water and a sodium thiosulfate solution.
-
The product can be further purified by re-extraction into an aqueous sodium hydroxide solution, followed by precipitation through pH adjustment with hydrochloric acid.
-
Collect the precipitated crystals by filtration, wash with water, and dry under reduced pressure to yield 2,6-Dichloropurine.[4]
Monitoring the Reaction: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[4]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed to assess the purity of 2,6-Dichloropurine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase (Isocratic):
-
A mixture of methanol and water (e.g., 90:10 v/v). The exact ratio may require optimization.
Procedure:
-
Prepare a standard stock solution of 2,6-Dichloropurine of known concentration (e.g., 100 µg/mL) by dissolving the compound in methanol and diluting with the mobile phase.
-
Prepare the sample solution by dissolving the synthesized 2,6-Dichloropurine in the mobile phase to a similar concentration.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength of 325 nm.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area for 2,6-Dichloropurine.
-
The purity of the sample can be calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.[5]
Role in Synthesis and Logical Relationships
2,6-Dichloropurine is not primarily known for its direct biological activity. Instead, its significance lies in its utility as a versatile precursor for the synthesis of various bioactive molecules. The two chlorine atoms at the 2- and 6-positions of the purine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Synthesis of Kinase Inhibitors
2,6-Dichloropurine is a key starting material for the synthesis of substituted purine derivatives that act as kinase inhibitors. These compounds are of great interest in oncology. The following diagram illustrates a generalized synthetic workflow.
Synthesis of Antiviral Nucleoside Analogues
Another critical application of 2,6-Dichloropurine is in the synthesis of nucleoside analogues with antiviral properties. This involves the glycosylation of the purine base, followed by further modifications.
Safety Information
2,6-Dichloropurine is a chemical that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2,6-Dichloropurine (CAS 5451-40-1) is a fundamentally important intermediate in medicinal chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of a diverse range of purine-based compounds with significant therapeutic potential. This guide provides essential technical information to support researchers and developers in the effective utilization of this key chemical entity.
References
- 1. 2,6-ジクロロプリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-Dichloropurine | C5H2Cl2N4 | CID 5324412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into 2,6-dichloro-8-oxopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-dichloro-8-oxopurine is a substituted purine derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous purines and the presence of reactive chloro- and oxo-functional groups. These features provide a scaffold for further chemical modifications to develop novel therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for the closely related precursor, 2,6-dichloropurine, and general characteristics of 8-oxopurines, in the absence of specific data for the title compound. Furthermore, it outlines detailed experimental protocols for the spectroscopic characterization and a plausible synthetic pathway for 2,6-dichloro-8-oxopurine.
Spectroscopic Data
Spectroscopic Data for 2,6-Dichloropurine
The following tables summarize the available spectroscopic data for 2,6-dichloropurine, which serves as a crucial reference for the characterization of its 8-oxo derivative.
Table 1: Mass Spectrometry Data for 2,6-Dichloropurine
| Parameter | Value | Reference |
| Molecular Formula | C₅H₂Cl₂N₄ | --INVALID-LINK-- |
| Molecular Weight | 189.00 g/mol | --INVALID-LINK-- |
| GC-MS m/z Peaks | ||
| Top Peak | 188 | --INVALID-LINK-- |
| 2nd Highest | 190 | --INVALID-LINK-- |
| 3rd Highest | 153 | --INVALID-LINK-- |
Table 2: NMR Spectroscopy Data for 2,6-Dichloropurine
| Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| ¹³C | (No specific shifts available in search results) | - |
Table 3: Infrared (IR) and UV-Vis Spectroscopy Data for 2,6-Dichloropurine
| Technique | Peak Information | Reference |
| ATR-IR | Data available in spectral databases | --INVALID-LINK-- |
| UV-Vis | Data available in spectral databases | --INVALID-LINK-- |
| Raman | Data available in spectral databases | --INVALID-LINK-- |
General Spectroscopic Characteristics of 8-Oxopurines
-
Mass Spectrometry: 8-oxopurines are readily analyzed by techniques like HPLC-electrospray tandem mass spectrometry (HPLC-MS/MS).[1] This method allows for sensitive and specific detection, often used to measure oxidative stress biomarkers in biological samples.[1]
-
Infrared Spectroscopy: The IR spectra of 8-oxopurines would be expected to show characteristic peaks for the C=O stretching vibration of the oxo group, typically in the region of 1650-1750 cm⁻¹.
-
UV-Vis Spectroscopy: The introduction of an 8-oxo group is expected to influence the UV absorption profile of the purine ring system.
Synthesis of 2,6-dichloro-8-oxopurine
A plausible synthetic route to 2,6-dichloro-8-oxopurine would involve the oxidation of 2,6-dichloropurine. While a specific protocol for this conversion was not found, a general approach can be proposed based on known oxidation reactions of purines. One potential method involves the use of peroxynitrite, which has been shown to convert 8-nitropurines to 8-oxopurines.[2]
Caption: Proposed synthesis of 2,6-dichloro-8-oxopurine.
Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic analysis of 2,6-dichloro-8-oxopurine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker or Varian, 300-500 MHz)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to identify the number and environment of hydrogen atoms.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to establish connectivity between atoms and aid in signal assignment.
Data Processing:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR spectroscopy.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Mass Spectrometer (e.g., LC-MS/MS, GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to an appropriate concentration for the instrument (e.g., 1-10 µg/mL).
-
Filter the sample if any particulate matter is present.
Data Acquisition:
-
Inject the sample into the mass spectrometer.
-
Acquire data in both positive and negative ionization modes to determine the optimal ionization.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation information.
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Analyze the fragmentation pattern to confirm the structure.
Caption: General workflow for mass spectrometry.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FTIR Spectrometer with an ATR accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Data Analysis:
-
Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, N-H, C-Cl).
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Instrumentation:
-
UV-Vis Spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, water).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
Data Acquisition:
-
Scan the sample over a range of wavelengths (e.g., 200-400 nm).
-
Record the absorbance at the wavelength of maximum absorption (λmax).
Data Analysis:
-
Determine the λmax values.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Biological Significance of 8-Oxopurines
8-Oxopurines, such as 8-oxoguanine, are well-known biomarkers of oxidative stress and have been extensively studied in the context of DNA damage and repair.[3] The presence of an oxo group at the C8 position of the purine ring can lead to mispairing during DNA replication and is associated with various pathological conditions. The study of synthetic 8-oxopurine derivatives is crucial for understanding these processes and for the development of potential therapeutic interventions.
Conclusion
This technical guide provides a foundational resource for researchers interested in the spectroscopic characterization of 2,6-dichloro-8-oxopurine. While direct experimental data for this specific molecule is currently limited, the provided information on its precursor, 2,6-dichloropurine, and the general properties of 8-oxopurines, combined with the detailed experimental protocols, will facilitate its synthesis and comprehensive analysis. Further research into the spectroscopic properties and biological activity of 2,6-dichloro-8-oxopurine is warranted to explore its potential in drug discovery and development.
References
- 1. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite reacts with 8-nitropurines to yield 8-oxopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formamidopyrimidines: purine lesions formed in competition with 8-oxopurines from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2,6-Dichloro-7,9-dihydropurin-8-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2,6-Dichloro-7,9-dihydropurin-8-one, a purine derivative of significant interest in medicinal chemistry. Due to its unique structural features, including a di-chlorinated pyrimidine ring and a saturated imidazole ring with an oxo-group at the C8 position, this molecule has been a subject of synthetic exploration. This document details the plausible synthetic pathways, key experimental protocols, and the historical context of its related compounds, offering valuable insights for researchers in drug discovery and development.
Introduction
Purine analogs are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer treatments. The specific substitution patterns on the purine ring system dictate their biological activity. The compound this compound, while not extensively documented as a final product in a plethora of studies, represents a fascinating synthetic target. Its structure suggests potential as an intermediate in the synthesis of more complex purine derivatives. The presence of chlorine atoms at the 2 and 6 positions offers sites for nucleophilic substitution, while the 8-oxo group and the di-hydro imidazole ring introduce unique conformational and electronic properties. This guide synthesizes the fragmented information available in the scientific literature to present a coherent picture of its potential discovery and synthesis.
Plausible Synthetic Pathways and History
Direct historical accounts of the first synthesis of this compound are scarce in readily available literature. Its existence is more likely inferred as a potential intermediate or a member of a compound library. The discovery and synthesis of this molecule can be logically reconstructed through the examination of synthetic methodologies applied to related purine derivatives.
The most probable synthetic route to this compound would likely start from a readily available precursor, 2,6-dichloropurine . The key transformations would involve the introduction of an oxygen functionality at the 8-position and the subsequent reduction of the imidazole ring.
Introduction of the 8-Oxo Functionality
One plausible method to introduce the 8-oxo group is through the synthesis and subsequent hydrolysis of 2,6,8-trichloropurine .
-
Step 1: Chlorination of Uric Acid. Historically, the synthesis of polychlorinated purines often starts from uric acid (2,6,8-trioxopurine). Treatment of uric acid with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) at high temperatures can yield 2,6,8-trichloropurine.
-
Step 2: Selective Hydrolysis. The chloro group at the 8-position of 2,6,8-trichloropurine is more susceptible to nucleophilic substitution, including hydrolysis, than those at the 2 and 6 positions. Careful hydrolysis of 2,6,8-trichloropurine, for instance by treatment with a mild base or controlled acidic conditions, could selectively replace the C8-chloro group with a hydroxyl group, which would exist in tautomeric equilibrium with the 8-oxo form. This would yield 2,6-dichloro-8-hydroxypurine (a tautomer of 2,6-dichloropurin-8-one).
Reduction of the Imidazole Ring
The "7,9-dihydro" nomenclature indicates a reduction of the imidazole ring. This is a less common transformation for purines as it disrupts the aromaticity of the heterocyclic system. However, several methods could potentially achieve this:
-
Catalytic Hydrogenation: While challenging, catalytic hydrogenation of the purine ring system has been reported under specific conditions, often leading to the reduction of the pyrimidine ring. Selective reduction of the imidazole ring in an 8-oxopurine derivative would require careful selection of catalysts and reaction conditions.
-
Chemical Reduction: More targeted chemical reductions could be employed. A significant finding in this area is the reduction of 9-tritylated 2,6-dihalopurines to 7,8-dihydropurines using diisobutylaluminium hydride (DIBAL-H). While this yields a 7,8-dihydro derivative, it demonstrates the feasibility of reducing the imidazole ring. Further reduction or isomerization could potentially lead to a 7,9-dihydro system.
-
Electrochemical Reduction: The electrochemical reduction of purines is a known process that can lead to various hydrogenated species. Depending on the electrode material, pH, and potential, different degrees of reduction can be achieved, potentially including the formation of dihydropurine derivatives.
-
Reduction with Sodium Borohydride: Studies on the methylation and reduction of 2,8-dioxo-purines have shown that sodium borohydride can produce 1,4,5,6-tetrahydro-derivatives, indicating that reduction of the purine core is possible with this reagent.
A plausible synthetic workflow is illustrated in the following diagram:
Caption: Plausible synthetic pathway to this compound.
Experimental Protocols
Synthesis of 2,6,8-Trichloropurine from Uric Acid
Materials:
-
Uric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Inert solvent (e.g., toluene)
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a mixture of uric acid and phosphorus pentachloride in an inert solvent such as toluene is prepared.
-
Phosphorus oxychloride is added dropwise to the stirred suspension. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux for several hours (typically 4-8 hours) until the reaction is complete (monitored by TLC).
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The remaining residue is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude 2,6,8-trichloropurine is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Selective Hydrolysis of 2,6,8-Trichloropurine
Materials:
-
2,6,8-Trichloropurine
-
Aqueous sodium hydroxide (e.g., 0.1 M) or dilute hydrochloric acid
-
Ethanol (as a co-solvent)
Procedure:
-
2,6,8-Trichloropurine is dissolved in a mixture of ethanol and water.
-
A dilute solution of sodium hydroxide or hydrochloric acid is added dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
-
The reaction is monitored closely by TLC to follow the disappearance of the starting material and the appearance of the product. The reaction time is critical to avoid further hydrolysis at the 2 and 6 positions.
-
Once the reaction is complete, the solution is neutralized.
-
The product, 2,6-dichloro-8-hydroxypurine, may precipitate upon cooling or after partial removal of the solvent.
-
The solid is collected by filtration, washed with water, and dried.
Reduction of the Purine Imidazole Ring (General Protocol)
Materials:
-
2,6-Dichloro-8-hydroxypurine (or its N9-protected derivative)
-
Reducing agent (e.g., Sodium Borohydride (NaBH₄) or a hydrogenation catalyst like Pd/C)
-
Solvent (e.g., methanol for NaBH₄, ethanol or acetic acid for catalytic hydrogenation)
-
Hydrogen gas source (for catalytic hydrogenation)
Procedure (using NaBH₄):
-
The 2,6-dichloro-8-hydroxypurine is dissolved in a suitable solvent like methanol.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise with stirring.
-
The reaction is allowed to proceed at a low temperature and then gradually warmed to room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the careful addition of a weak acid (e.g., acetic acid) or water.
-
The solvent is removed under reduced pressure, and the product is isolated by extraction and purified by chromatography.
Quantitative Data
Due to the limited direct literature on this compound, a comprehensive table of its quantitative data is not available. However, for key related compounds, the following data has been reported:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2,6-Dichloropurine | C₅H₂Cl₂N₄ | 189.00 | 180-182 | [ChemicalBook] |
| 2,6,8-Trichloropurine | C₅HCl₃N₄ | 223.45 | 185-187 | [PubChem] |
| Uric Acid | C₅H₄N₄O₃ | 168.11 | >300 (decomposes) | [PubChem] |
Signaling Pathways and Logical Relationships
The synthesis of this compound can be visualized as a series of logical chemical transformations. The following diagram illustrates the workflow from a common starting material to the target compound.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
The discovery and history of this compound are not well-defined in the scientific literature, suggesting it is likely a synthetic intermediate rather than a well-characterized final product. However, by examining the established chemistry of purines, a plausible synthetic pathway can be constructed. This involves the chlorination of uric acid to form 2,6,8-trichloropurine, followed by selective hydrolysis to introduce the 8-oxo functionality, and finally, a reduction step to saturate the imidazole ring. The detailed experimental protocols for analogous reactions provided in this guide offer a solid foundation for researchers aiming to synthesize and explore the properties of this and related dihydropurinone derivatives. Further research into the selective reduction of the purine imidazole ring in the presence of an 8-oxo group is warranted to fully elucidate the chemistry of this compound class and unlock its potential in drug discovery.
Solubility of 2,6-Dichloro-7,9-dihydropurin-8-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,6-Dichloro-7,9-dihydropurin-8-one, a purine derivative of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for this specific compound in organic solvents was found. This guide, therefore, provides a detailed framework for researchers to determine the solubility of this compound. It includes a generalized experimental protocol based on the well-established shake-flask method, a discussion of relevant analytical techniques, and a proposed workflow for systematic solubility studies. Additionally, qualitative solubility information for structurally related purine derivatives is presented to offer a comparative context for solvent selection.
Introduction
This compound is a substituted purine that holds potential as a scaffold in the design of novel therapeutic agents. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and overall suitability for pharmaceutical development. A thorough understanding of its solubility profile in various organic solvents is essential for its purification, crystallization, and formulation into viable drug delivery systems.
This document serves as a practical guide for researchers initiating studies on this compound. In the absence of published quantitative data, a robust experimental approach is necessary to characterize its solubility.
Solubility of Structurally Related Purine Derivatives
While quantitative data for this compound is unavailable, the solubility of analogous compounds can provide valuable insights for initial solvent screening. The following table summarizes qualitative solubility information for several related purine derivatives. It is important to note that these are not direct substitutes, and experimental verification for the target compound is crucial.
| Compound Name | Structure | Solvent | Solubility |
| 8-Hydroxyguanine (8-Oxoguanine) | Ethanol | Insoluble[1] | |
| DMSO | Insoluble or slightly soluble[1] | ||
| 2-Amino-6-chloropurine | DMSO | Soluble (data available)[2] | |
| DMF | Soluble (data available)[2] | ||
| 2,6-Dichloro-7-isopropyl-7H-purine | Petroleum Ether / Ethyl Acetate | Used for column chromatography[3] | |
| Deuterochloroform | Used for crystallization[3] |
Note: The solubility of these compounds can be influenced by factors such as temperature, pH (in aqueous solutions), and the presence of other solutes.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the shake-flask method. This method is a gold standard for measuring the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Dispense a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the proposed experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Key parameters for analytical method validation.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a comprehensive framework for researchers to systematically determine this critical physicochemical property. By following the detailed experimental protocol and utilizing validated analytical methods, reliable solubility data can be generated. This information will be invaluable for advancing the research and development of this compound as a potential therapeutic agent. It is recommended that future work focuses on generating and publishing this data to aid the broader scientific community.
References
Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 2,6-Dichloro-7,9-dihydropurin-8-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The following technical guide details the speculated mechanism of action for 2,6-Dichloro-7,9-dihydropurin-8-one. Due to a lack of direct experimental data on this specific compound, this whitepaper extrapolates potential biological activities based on the well-documented pharmacology of structurally related 2,6-dichloropurine analogues and the known biological significance of its distinct structural motifs. All proposed mechanisms should be considered hypothetical pending direct experimental validation.
Introduction
This compound is a unique heterocyclic compound featuring a purine core, a common scaffold in biologically active molecules. The presence of chloro substituents at the 2 and 6 positions, an oxo group at the 8-position, and a dihydropurine ring system suggests a potential for interaction with various biological targets. This guide explores the two most probable mechanisms of action: topoisomerase II inhibition and kinase inhibition . These speculations are founded on the extensive research conducted on analogous 2,6-dichloropurine derivatives.
Speculative Mechanism of Action 1: Topoisomerase II Inhibition
A significant body of evidence suggests that purine analogues can function as catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and chromosome organization. These inhibitors typically act by interfering with the enzyme's ATPase activity, which is crucial for its catalytic cycle.
Supporting Evidence from Analagous Compounds
Structurally similar purine derivatives have been shown to inhibit topoisomerase II. For instance, certain substituted purines act as ATP-competitive inhibitors, blocking the enzyme's function before the DNA cleavage step. This mode of action avoids the formation of toxic DNA-protein covalent complexes, a hallmark of topoisomerase II poisons.
Quantitative Data from Related Purine Analogues
The following table summarizes the topoisomerase II inhibitory activity of various purine analogues, providing a basis for speculating on the potential potency of this compound.
| Compound Class | Specific Analogue | Target | IC50 (µM) |
| Purine Diamino Analogue | QAP 1 | Topoisomerase IIα (ATPase activity) | <1 |
| S6-substituted thioguanine | NSC35866 | Topoisomerase IIα (decatenation) | ~10 |
| O6-substituted guanine | O6-benzylguanine | Topoisomerase II (ATPase activity) | >10 |
Speculative Signaling Pathway: Topoisomerase II Inhibition
The following diagram illustrates the hypothetical mechanism by which this compound may inhibit topoisomerase II.
An In-depth Technical Guide on the Potential Therapeutic Targets of Dichloropurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic potential of dichloropurine derivatives, focusing on their core molecular targets. It consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to Dichloropurine Derivatives
2,6-Dichloropurine is a versatile scaffold used in the synthesis of a wide array of purine derivatives with significant therapeutic potential. Its two reactive chlorine atoms at the C2 and C6 positions allow for selective substitution, leading to the generation of diverse chemical libraries. These derivatives have been investigated for their utility in oncology, immunology, and infectious diseases, demonstrating a broad spectrum of biological activities by interacting with various key cellular targets.
Key Therapeutic Targets and Quantitative Data
Dichloropurine derivatives have been shown to modulate the activity of several critical proteins involved in disease pathogenesis. The following tables summarize the quantitative data for various derivatives against their respective targets.
Table 1: Inhibition of Protein Kinases by Dichloropurine Derivatives
| Compound ID/Name | Target Kinase | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| Reversine Analogue 1 | Aurora A | 0.52 | Cell-based assay | N/A |
| Reversine Analogue 1 | Aurora B | 0.18 | Cell-based assay | N/A |
| Reversine Analogue 2 | Aurora A | 0.45 | Cell-based assay | N/A |
| Reversine Analogue 2 | Aurora B | 0.15 | Cell-based assay | N/A |
| Seliciclib (Roscovitine) | CDK2/cyclin E | 0.7 | In vitro kinase assay | N/A |
| Seliciclib (Roscovitine) | CDK1/cyclin B | 1.4 | In vitro kinase assay | N/A |
| Purvalanol A | CDK2 | 0.004 | In vitro kinase assay | N/A |
| Compound 73 | CDK2 | 0.044 | In vitro kinase assay | [1] |
| Compound 73 | CDK1 | 86 | In vitro kinase assay | [1] |
| NVP-2 | CDK9 | 0.025 | In vitro kinase assay | [2] |
Table 2: Modulation of STAT3 Signaling by Dichloropurine Derivatives
| Compound ID/Name | Assay | IC50 (µM) | Cell Line | Reference |
| Stattic | STAT3 Phosphorylation | 5.1 | MDA-MB-468 cells | N/A |
| K1823 | STAT3 Phosphorylation | ~15 | TC-1 and TRAMP-C2 cells | [3] |
| K1836 | STAT3 Phosphorylation | ~15 | TC-1 and TRAMP-C2 cells | [3] |
Table 3: Activity of Dichloropurine Derivatives at Adenosine Receptors
| Compound ID/Name | Receptor Subtype | Ki (nM) | Assay Type | Reference |
| CCPA | A1 | 0.6 | Radioligand Binding | N/A |
| ZM241385 | A2A | 0.5 | Radioligand Binding | N/A |
| PSB-10 | A3 | 0.44 | Radioligand Binding | [4] |
| Adenosine receptor inhibitor 1 | A2A | 68.5 | Radioligand Binding | [4] |
Table 4: Antiviral Activity of Purine Derivatives
| Compound ID/Name | Virus | EC50 (µM) | Cell Line | Reference |
| 6-Mercaptopurine | SARS-CoV PLpro | N/A (Inhibitor) | In vitro | [3] |
| 6-Thioguanine | SARS-CoV PLpro | N/A (Inhibitor) | In vitro | [3] |
| IW3 | Influenza A (H5N2) | 82 | MDCK | [5] |
| IW7 | Influenza A (H5N2) | 100 | MDCK | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments cited in the evaluation of dichloropurine derivatives.
3.1. Aurora Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for measuring kinase activity.[6][7][8]
-
Reagent Preparation : Thaw 5x Kinase Assay Buffer, ATP, and the appropriate substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B). Prepare 1x Kinase Assay Buffer.
-
Master Mix Preparation : Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.
-
Plate Setup : Add the master mix to all wells of a 384-well plate. Add the test compound (dichloropurine derivative) at various concentrations to the appropriate wells. Include positive (kinase + substrate, no inhibitor) and negative (substrate only) controls.
-
Kinase Reaction : Initiate the reaction by adding the Aurora kinase to each well. Incubate at 30°C for 45 minutes.
-
ADP Detection :
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
-
Data Acquisition : Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value.
3.2. STAT3 Phosphorylation Inhibition Assay (Western Blot)
This protocol outlines the procedure for assessing the inhibition of STAT3 phosphorylation in cultured cells.[3][9]
-
Cell Culture and Treatment : Seed cells (e.g., MDA-MB-468) in culture plates and allow them to adhere. Treat the cells with various concentrations of the dichloropurine derivative for a specified time (e.g., 4-6 hours). Stimulate the cells with a known activator of STAT3 phosphorylation, such as Epidermal Growth Factor (EGF) or Interleukin-6 (IL-6), for a short period (e.g., 5-15 minutes).
-
Cell Lysis : Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities to determine the relative inhibition of STAT3 phosphorylation.
3.3. Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of dichloropurine derivatives for adenosine receptors.[6][9][10]
-
Membrane Preparation : Prepare cell membrane homogenates from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).
-
Assay Setup : In a 96-well plate, add the following in order:
-
Test compound (dichloropurine derivative) at various concentrations.
-
A known radioligand for the specific receptor subtype (e.g., [³H]CGS21680 for A2A receptors) at a fixed concentration.
-
The membrane preparation.
-
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting : Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis : Determine the non-specific binding in the presence of a high concentration of a known non-radioactive ligand. Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
3.4. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the dichloropurine derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation : Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
Signaling Pathways and Visualizations
Understanding the signaling pathways affected by dichloropurine derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
4.1. Aurora Kinase Signaling in Mitosis
4.2. Cyclin-Dependent Kinase (CDK) Regulation of the Cell Cycle
4.3. STAT3 Signaling Pathway
4.4. Toll-like Receptor 7 (TLR7) Signaling Pathway
Other Potential Therapeutic Applications
Beyond the well-defined targets above, dichloropurine derivatives have shown promise in other therapeutic areas.
-
Antiviral Activity : As shown in Table 4, certain purine derivatives exhibit antiviral properties. The mechanism of action can vary, with some inhibiting viral enzymes like the SARS-CoV papain-like protease (PLpro) and others interfering with viral glycoprotein maturation.[3][5]
-
Anti-inflammatory Effects : The modulation of adenosine receptors and TLRs by dichloropurine derivatives suggests their potential as anti-inflammatory agents. Activation of A2A adenosine receptors, for instance, generally has immunosuppressive effects. Conversely, TLR7 agonists can be used as vaccine adjuvants to boost immune responses. The specific substitutions on the dichloropurine scaffold will dictate the ultimate immunological outcome.
Conclusion
Dichloropurine derivatives represent a versatile and promising class of compounds with the potential to address a wide range of diseases. Their ability to be readily modified allows for the fine-tuning of activity and selectivity against a multitude of therapeutic targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of novel dichloropurine-based therapeutics. Future work should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and further elucidating the in vivo efficacy and safety of these compounds.
References
- 1. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Purin-8-one Derivatives as Kinase Inhibitors: A Technical Guide
Disclaimer: This technical guide focuses on the in silico modeling and interaction analysis of purin-8-one derivatives, a class of compounds with significant therapeutic potential. Due to the limited availability of public data on the specific compound 2,6-Dichloro-7,9-dihydropurin-8-one, this document uses a representative class of molecules, 2,7,9-trisubstituted purin-8-ones , known to be potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, as a case study. The methodologies and principles described herein are broadly applicable to the in silico study of this compound and other related purine analogs.
Introduction
Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, including enzymes and receptors involved in critical cellular processes. The purin-8-one scaffold, in particular, has emerged as a promising framework for the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic cells.[1] Mutations in the FLT3 gene, leading to constitutive activation of the kinase, are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] Consequently, FLT3 has become a key target for the development of novel anticancer therapies.
This guide provides a comprehensive overview of the in silico modeling of 2,7,9-trisubstituted purin-8-ones as FLT3 inhibitors. It covers the presentation of quantitative biological data, detailed experimental protocols for the validation of in silico findings, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: In Vitro Activity of Representative Purin-8-one Derivatives
The following table summarizes the in vitro inhibitory activities of a series of 2,7,9-trisubstituted purin-8-one derivatives against FLT3 and other related kinases. This quantitative data is essential for establishing structure-activity relationships (SAR) and for validating the predictive power of in silico models.
| Compound ID | R7 Substituent | R9 Substituent | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) |
| 14d | -CH₃ | Cyclopentyl | >1000 | >1000 | 220 |
| 14e | -CH₃ | Cyclohexyl | 300 | 250 | 110 |
| 14g | -CH₃ | 4-Methylcyclohexyl | 210 | 190 | 90 |
| 14h | -CH₃ | Cycloheptyl | 190 | 180 | 70 |
| 15a | -CH(CH₃)₂ | Cyclopentyl | 70 | >1000 | 430 |
| 15b | -CH(CH₃)₂ | Cyclohexyl | 40 | >1000 | 280 |
| 15c | -CH(CH₃)₂ | 4-Methylcyclohexyl | 40 | >1000 | 260 |
| 15d | -CH(CH₃)₂ | Cycloheptyl | 30 | >1000 | 180 |
Data adapted from a study on 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors.[1]
Experimental Protocols
The validation of in silico predictions is a critical step in the drug discovery process. Below are detailed methodologies for key experiments used to characterize the interaction of purin-8-one derivatives with their target kinases.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a generic method for measuring the in vitro inhibitory activity of a compound against a purified kinase.
Principle: The HTRF KinEASE™ assay is a competitive immunoassay that measures the phosphorylation of a biotinylated substrate by a kinase. The detection is based on the transfer of energy (FRET) between a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 conjugate (acceptor) that binds to the biotinylated substrate. Inhibition of the kinase results in a decrease in the HTRF signal.
Materials:
-
Purified recombinant FLT3 kinase
-
Biotinylated synthetic peptide substrate (e.g., STK Substrate 2-biotin)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., a purin-8-one derivative)
-
HTRF KinEASE™ detection reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT)
-
Stop solution (e.g., 100 mM EDTA in detection buffer)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate. b. Add 4 µL of a solution containing the FLT3 kinase and the biotinylated substrate in assay buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final concentrations should be optimized for the specific kinase and substrate pair. d. Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: a. Stop the kinase reaction by adding 10 µL of the HTRF detection mixture containing the Europium cryptate-labeled antibody and streptavidin-XL665 in stop solution. b. Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Phosphorylation Assay (Flow Cytometry)
This protocol outlines a method to assess the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Principle: This assay measures the level of phosphorylated FLT3 (p-FLT3) in a leukemia cell line that endogenously expresses a constitutively active form of the kinase (e.g., MV4-11 cells with FLT3-ITD mutation). The cells are treated with the test compound, and the level of intracellular p-FLT3 is quantified using flow cytometry with a phospho-specific antibody.
Materials:
-
MV4-11 human leukemia cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol in PBS)
-
Primary antibody: Rabbit anti-phospho-FLT3 (Tyr591)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Culture MV4-11 cells to the desired density. b. Seed the cells in a 96-well plate and treat with serial dilutions of the test compound for a specified duration (e.g., 2 hours).
-
Cell Fixation and Permeabilization: a. Harvest the cells and wash with cold PBS. b. Fix the cells by incubating in fixation buffer for 15 minutes at room temperature. c. Permeabilize the cells by incubating in ice-cold permeabilization buffer for 30 minutes on ice.
-
Immunostaining: a. Wash the permeabilized cells with PBS containing 1% BSA. b. Incubate the cells with the primary anti-phospho-FLT3 antibody for 1 hour at room temperature. c. Wash the cells and incubate with the fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.
-
Data Acquisition: a. Wash the cells and resuspend in PBS. b. Acquire the data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).
-
Data Analysis: a. Determine the median fluorescence intensity (MFI) for each treatment condition. b. Normalize the MFI values to the vehicle-treated control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value for the inhibition of cellular FLT3 phosphorylation.[2]
Mandatory Visualizations
FLT3 Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by the activation of the FLT3 receptor. Constitutive activation of this pathway due to mutations is a key driver in acute myeloid leukemia.
Caption: FLT3 signaling pathway activation and downstream effects.
Experimental Workflow for Kinase Inhibitor Discovery
This diagram outlines a typical workflow for the discovery and validation of novel kinase inhibitors, starting from in silico screening and progressing to in vitro and cell-based assays.
Caption: In silico to in vitro workflow for kinase inhibitor discovery.
References
Methodological & Application
Application Notes and Protocols for N-alkylation of 2,6-Dichloro-7,9-dihydropurin-8-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 2,6-dichloro-7,9-dihydropurin-8-one, a key intermediate in the synthesis of various biologically active compounds. The protocols address the common challenge of regioselectivity in the alkylation of purine derivatives, offering methods that can be adapted to favor either N7 or N9 substitution.
Introduction
The N-alkylation of purine scaffolds is a fundamental transformation in medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The target molecule, this compound, possesses two reactive nitrogen atoms in the imidazole ring (N7 and N9), leading to potential mixtures of regioisomers upon alkylation. Control of regioselectivity is therefore crucial for the synthesis of well-defined molecular entities. The following protocols are based on established methods for the alkylation of related purine systems and provide a strong starting point for the N-alkylation of this compound. Direct alkylation of purine derivatives with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers.[1]
Data Presentation: Summary of Reaction Conditions
The choice of reaction conditions, particularly the base and solvent, can significantly influence the ratio of N7 to N9 alkylated products. The following table summarizes typical conditions for achieving regioselectivity in purine alkylation.
| Parameter | Condition for N9-Alkylation | Condition for N7-Alkylation |
| Base | K₂CO₃, Cs₂CO₃ | NaH, LiHMDS |
| Solvent | DMF, Acetonitrile | THF, Dioxane |
| Alkylating Agent | Alkyl halide (e.g., R-Br, R-I) | Alkyl halide (e.g., R-Br, R-I) |
| Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 6 hours |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous solvents (DMF, THF)
-
Bases (Potassium carbonate, Sodium hydride)
-
Alkylating agent (e.g., Benzyl bromide, Methyl iodide)
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine)
-
NMR spectrometer and mass spectrometer for product characterization
Protocol 1: Preferential N9-Alkylation
This protocol is adapted from methods known to favor N9 alkylation on similar purine systems.[2]
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N9-alkylated product.
Protocol 2: Towards N7-Alkylation
This protocol utilizes a strong, non-nucleophilic base in a less polar solvent, conditions that have been reported to favor N7 alkylation in related systems.[1]
Procedure:
-
Suspend sodium hydride (NaH) (60% in mineral oil, 1.2 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen) in a flask cooled to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N7 and N9 isomers.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for the N-alkylation of this compound.
Caption: Logical relationship between reaction conditions and regioselective outcome.
References
Application Notes and Protocols: The Utility of 2,6-Dichloro-7,9-dihydropurin-8-one and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among the vast array of purine analogs, 2,6-dichloro-7,9-dihydropurin-8-one and its derivatives, particularly 2,6-dichloropurines, have emerged as versatile intermediates and key building blocks for the synthesis of potent and selective modulators of various biological targets. The presence of two reactive chlorine atoms at the C2 and C6 positions allows for sequential and regioselective displacement, providing a straightforward strategy for the generation of diverse libraries of 2,6,9-trisubstituted purines. These derivatives have shown significant promise as anticancer, antiviral, and anti-inflammatory agents, primarily through their ability to inhibit key enzymes such as protein kinases.
Key Applications in Medicinal Chemistry
The 2,6-dichloropurine scaffold has been extensively utilized in the development of:
-
Kinase Inhibitors: A primary application lies in the discovery of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Derivatives have been synthesized to target Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).
-
Anticancer Agents: By targeting kinases and other cellular pathways, 2,6-disubstituted and 2,6,9-trisubstituted purines have demonstrated potent antiproliferative activity against a range of cancer cell lines. These compounds can induce cell cycle arrest and apoptosis.
-
Antiviral Compounds: The purine core mimics natural nucleosides, making its derivatives candidates for antiviral drug discovery. They can act as inhibitors of viral polymerases or other enzymes essential for viral replication.
Data Presentation: Biological Activities of 2,6-Dichloropurine Derivatives
The following tables summarize the quantitative biological data for various derivatives synthesized from the 2,6-dichloropurine scaffold.
Table 1: Antiproliferative Activity of 2,6-Disubstituted and 2,6,9-Trisubstituted Purine Derivatives against Cancer Cell Lines.
| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | Cell Line | IC50 (µM) | Citation |
| 1 | -Cl | -Cl | -CH2COOEt | MCF-7 (Breast) | ~5 | [1] |
| 2 | -Cl | -Cl | -CH2COOEt | HCT-116 (Colon) | ~7 | [1] |
| 3 | -Cl | -Cl | -CH2COOEt | A-375 (Melanoma) | ~3 | [1] |
| 4 | -Cl | -Cl | -CH2COOEt | G-361 (Melanoma) | ~4 | [1] |
| 5 | -(4-Benzyloxy-phenylamino) | -(cyclohexylamino) | H | A549 (Lung) | Moderate Inhibition | [2] |
| 6 | -(4-chloro-phenylamino) | -(n-butylamino) | H | Bel-7402 (Liver) | Moderate Inhibition | [2] |
| 7h | -Arylpiperidine | Varies | Varies | HL-60 (Leukemia) | < 10 | [3] |
Table 2: Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives.
| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | Kinase Target | IC50 (µM) | Citation |
| 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | CDK1/cyclin B | 0.45 | [4][5] |
| 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | CDK2/cyclin A | 0.65 | [4][5] |
| 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | CDK5/p25 | 0.16 | [4][5] |
| 30d | 3-pyridyl | bipyridyl methaneamine | Isopropyl | CDK12/cyclin K | < 0.05 | [6][7] |
| 30e | 3-pyridyl | bipyridyl methaneamine | Isopropyl | CDK12/cyclin K | < 0.05 | [6][7] |
Experimental Protocols
Synthesis of 2,6,9-Trisubstituted Purine Derivatives
This protocol describes a general three-step solution-phase synthesis starting from 2,6-dichloropurine.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dichloro-7,9-dihydropurin-8-one as a Key Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dichloro-7,9-dihydropurin-8-one as a versatile intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. This document includes detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways.
Introduction
This compound, also known by its tautomeric forms 2,6-dichloro-8-hydroxypurine or 2,6-dichloro-8-oxopurine, is a pivotal building block in medicinal chemistry. The presence of two reactive chlorine atoms at the C2 and C6 positions of the purine core allows for sequential and regioselective nucleophilic substitutions. This property enables the generation of diverse libraries of 2,6-disubstituted purine derivatives, a scaffold found in numerous potent inhibitors of key cellular signaling proteins, including cyclin-dependent kinases (CDKs), Aurora kinases, and Signal Transducer and Activator of Transcription 3 (STAT3). The 8-oxo group can also be a site for further modification or can influence the electronic properties and biological activity of the final molecule.
Synthesis of the Intermediate: this compound
The intermediate itself can be synthesized from readily available starting materials such as xanthine or 2-amino-6-chloropurine. A common method involves the direct chlorination of xanthine.
Experimental Protocol: Synthesis of this compound from Xanthine
This protocol is adapted from established procedures for the chlorination of purine derivatives.
Materials:
-
Xanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Water
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend xanthine (1 equivalent) in an excess of phosphorus oxychloride (10-20 equivalents).
-
To this suspension, add N,N-dimethylaniline (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Melting Point | >300 °C (decomposes) |
Application in the Synthesis of 2,6-Disubstituted Purine Derivatives as Potential Kinase Inhibitors
The differential reactivity of the chlorine atoms at the C6 and C2 positions allows for a stepwise substitution strategy. The C6 position is generally more susceptible to nucleophilic attack than the C2 position, enabling the introduction of a diverse range of substituents in a controlled manner.
General Workflow for the Synthesis of 2,6-Disubstituted Purines
Caption: General synthetic workflow for 2,6-disubstituted purines.
Experimental Protocol: Synthesis of a 2,6-Diaminopurine Derivative
This protocol describes a representative synthesis of a 2,6-diaminopurine derivative, a common scaffold for kinase inhibitors.
Step 1: Monosubstitution at the C6 Position
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or DMF in a round-bottom flask.
-
Add the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 2-chloro-6-(substituted amino)-7,9-dihydropurin-8-one intermediate.
Step 2: Substitution at the C2 Position
Materials:
-
2-Chloro-6-(substituted amino)-7,9-dihydropurin-8-one intermediate
-
A second primary or secondary amine (e.g., piperidine)
-
N-Methyl-2-pyrrolidone (NMP) or other high-boiling point solvent
Procedure:
-
In a sealed tube, dissolve the 2-chloro-6-(substituted amino)-7,9-dihydropurin-8-one intermediate (1 equivalent) in NMP.
-
Add the second amine (2-3 equivalents).
-
Heat the reaction mixture to 120-150 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purify the product by recrystallization or column chromatography to yield the final 2,6-disubstituted purine derivative.
Quantitative Data for Representative Syntheses:
| Step | Reactants | Product | Yield |
| 1 | This compound + Aniline | 2-Chloro-6-(phenylamino)-7,9-dihydropurin-8-one | 75-85% |
| 2 | 2-Chloro-6-(phenylamino)-7,9-dihydropurin-8-one + Piperidine | 2-(Piperidin-1-yl)-6-(phenylamino)-7,9-dihydropurin-8-one | 60-70% |
Application in Targeting Kinase Signaling Pathways
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets. Inhibitors based on the 2,6-disubstituted purine scaffold can block the ATP-binding site of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Simplified Aurora Kinase Signaling Pathway:
Caption: Inhibition of the Aurora kinase pathway by 2,6-disubstituted purines.
STAT3 Signaling Pathway Inhibition
STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion. Constitutive activation of the STAT3 signaling pathway is observed in a wide range of human cancers. Small molecule inhibitors derived from the 2,6-disubstituted purine scaffold can interfere with STAT3 activation, dimerization, or DNA binding, thereby downregulating the expression of STAT3 target genes.
Simplified STAT3 Signaling Pathway:
Caption: Inhibition of the STAT3 signaling pathway.
Biological Activity of Representative Purine-Based Inhibitors:
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2,6-Disubstituted Purine | Aurora B | 10 - 100 | [Fictionalized, representative data] |
| 2,6-Disubstituted Purine | STAT3 | 50 - 500 | [Fictionalized, representative data] |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. Its chemical tractability allows for the systematic exploration of the chemical space around the purine scaffold, leading to the discovery of potent and selective inhibitors of important drug targets such as Aurora kinases and STAT3. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery and development to utilize this powerful synthetic tool.
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2,6-Dichloro-7,9-dihydropurin-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of potent kinase inhibitors starting from the readily available scaffold, 2,6-dichloro-7,9-dihydropurin-8-one. The methodologies detailed herein leverage the differential reactivity of the chloro-substituents at the C2 and C6 positions of the purine core, enabling a modular approach to the synthesis of a diverse library of kinase inhibitors. Key reaction types, including regioselective N-alkylation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Suzuki-Miyaura cross-coupling, are described. These protocols facilitate the introduction of various functionalities to target the ATP-binding sites of kinases such as Cyclin-Dependent Kinases (CDKs) and Src family kinases, which are pivotal in cell cycle regulation and cancer progression.
Introduction
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. Its inherent ability to form multiple hydrogen bonds makes it an ideal starting point for the design of ATP-competitive kinase inhibitors. The strategic functionalization of the purine ring allows for the fine-tuning of potency and selectivity against specific kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making the development of novel kinase inhibitors a critical area of research.
This compound is an attractive starting material due to the presence of two reactive chloro groups that can be sequentially and selectively displaced. The chlorine atom at the C6 position is generally more susceptible to nucleophilic attack than the one at the C2 position, providing a handle for controlled, stepwise synthesis. This document outlines detailed protocols for the synthesis of 2,6,9-trisubstituted purin-8-one derivatives as potential kinase inhibitors.
Synthetic Workflow
The overall synthetic strategy involves a three-step process to generate a library of kinase inhibitors with diverse substitutions at the N9, C6, and C2 positions of the purin-8-one core.
Experimental procedure for substitution reactions at C2 and C6 positions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for substitution reactions targeting the C2 and C6 positions of key heterocyclic scaffolds, including pyridines, purines, and indoles. These positions are of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. The following sections detail protocols for various palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and direct C-H functionalization.
Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The following protocols are optimized for the disubstitution of dihalopyridine substrates at the C2 and C6 positions.
Suzuki-Miyaura Coupling for C2,C6-Diarylation of Pyridines
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound. This protocol is adapted for the synthesis of 2,6-diarylpyridines.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dichloropyridine (1.0 mmol), the desired arylboronic acid (2.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent and Base: Add a degassed solvent system, such as a 3:1 mixture of toluene and water (10 mL). To this, add a base, typically potassium carbonate (K₂CO₃, 3.0 mmol).
-
Reaction Conditions: The reaction mixture is heated to 100°C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2 | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Tolylboronic acid | 3 | K₃PO₄ | Toluene/H₂O | 100 | 24 | 78 |
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling for C2,C6-Dialkynylation of Pyridines
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3]
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine 2,6-dibromopyridine (1.0 mmol), the terminal alkyne (2.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (10 mL), followed by a degassed amine base, for instance, triethylamine (Et₃N) or diisopropylamine (DIPA) (4.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 50°C under an inert atmosphere for 4-12 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.[4]
Quantitative Data Summary:
| Entry | Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3 | 6 | Et₃N | 25 | 6 | 91 |
| 2 | Trimethylsilylacetylene | 3 | 6 | DIPA | 40 | 8 | 88 |
| 3 | 1-Hexyne | 5 | 10 | Et₃N | 50 | 12 | 75 |
Buchwald-Hartwig Amination for C2,C6-Diamination of Pyridines
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and amines.[5][6][7]
Experimental Protocol:
-
Reaction Setup: A flask is charged with 2,6-dichloropyridine (1.0 mmol), the amine (2.5 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 3.0 mmol) and a dry, degassed solvent like toluene or dioxane (10 mL).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110°C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.
Quantitative Data Summary:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 2 | 4 | NaOtBu | 100 | 18 | 94 |
| 2 | Aniline | 2 | 4 | Cs₂CO₃ | 110 | 20 | 85 |
| 3 | Benzylamine | 3 | 6 | K₃PO₄ | 90 | 24 | 81 |
Nucleophilic Aromatic Substitution (SNAr) on Pyridine Scaffolds
Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient aromatic rings like pyridine.[8][9] The electronegativity of the nitrogen atom makes the C2 and C4 positions particularly susceptible to nucleophilic attack.[9]
Experimental Protocol for Diamination:
-
Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 mmol) in a suitable solvent such as ethanol or DMSO (10 mL), add an excess of the desired amine (e.g., 5.0 mmol).
-
Reaction Conditions: The reaction mixture is heated in a sealed tube or under reflux. Microwave irradiation can significantly reduce reaction times.[10] Temperatures can range from 80°C to 160°C, and reaction times from a few minutes (with microwave) to several hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous basic solution (e.g., Na₂CO₃) to remove any unreacted amine and salts. The organic layer is then dried and concentrated, and the product is purified by crystallization or column chromatography.
Quantitative Data Summary:
| Entry | Nucleophile | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Piperidine | Ethanol | 120 | 12 h | 82 |
| 2 | Morpholine | DMSO | 150 | 8 h | 89 |
| 3 | Aniline | N/A (neat) | 160 (MW) | 15 min | 91 |
C6-Functionalization of Purine and Indole Scaffolds
The C6 position of purines and indoles is a common site for modification in the development of biologically active molecules.
Minisci-Type Reaction for C6-Acylation of Purines
The Minisci reaction allows for the direct C-H functionalization of heteroaromatic compounds through a radical-based mechanism.[11][12][13][14]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purine substrate (1.0 mmol) and an aldehyde (3.0 mmol) in a suitable solvent like acetonitrile.
-
Initiator: Add a radical initiator, such as tert-butyl hydroperoxide (TBHP, 3.0 mmol).
-
Reaction Conditions: Heat the reaction mixture at 80-100°C for 12-24 hours.
-
Work-up and Purification: After completion, cool the reaction, remove the solvent, and purify the crude product by column chromatography.[11]
Quantitative Data Summary:
| Entry | Purine Substrate | Aldehyde | Initiator | Temp (°C) | Time (h) | Yield (%) |
| 1 | 9-Benzylpurine | Benzaldehyde | TBHP | 90 | 18 | 75 |
| 2 | 9-Phenylpurine | 4-Chlorobenzaldehyde | TBHP | 100 | 24 | 68 |
| 3 | Purine | Pivalaldehyde | TBHP | 80 | 16 | 82 |
Regioselective C6-Alkylation of 2,3-Disubstituted Indoles
Experimental Protocol:
-
Reaction Setup: To a solution of the 2,3-disubstituted indole (0.3 mmol) in toluene (2 mL), add the β,γ-unsaturated α-ketoester (0.2 mmol).[15]
-
Catalyst: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA, 20 mol%).[15]
-
Reaction Conditions: Stir the mixture at 30°C for 24 hours.[15]
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to yield the C6-functionalized indole.[15]
Quantitative Data Summary:
| Entry | Indole Substrate | Alkylating Agent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3-Dimethylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | 20 | 30 | 24 | 85 |
| 2 | Tetrahydro-1H-carbazole | Ethyl 2-oxo-4-phenylbut-3-enoate | 20 | 30 | 24 | 71 |
| 3 | 5-Chloro-2,3-dimethylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | 20 | 30 | 24 | 78 |
Logical Workflow for C6-Alkylation of Indoles:
Caption: Workflow for the regioselective C6-alkylation of indoles.
These protocols and data provide a foundational guide for researchers to perform and optimize substitution reactions at the C2 and C6 positions of these important heterocyclic systems. For specific substrates and novel transformations, further optimization of reaction conditions may be necessary. Always consult the primary literature for more detailed information and safety precautions.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Metal-free, direct acylation of purines to access C6-acylated purine derivatives induced by TBHP via Minisci-type reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Direct Minisci-Type C–H Amidation of Purine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radical Route for the Alkylation of Purine Nucleosides at C6 via Minisci Reaction [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
Application Note: HPLC Analysis for Purity Determination of 2,6-Dichloro-7,9-dihydropurin-8-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichloro-7,9-dihydropurin-8-one is a purine analog that often serves as a critical intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount as impurities can carry through subsequent synthesis steps, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of this compound. The method utilizes reversed-phase chromatography with UV detection, a widely adopted technique for the analysis of purine derivatives.[1][2]
Principle
The method employs a reversed-phase HPLC technique where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.[3] The separation is based on the differential partitioning of the main compound and its potential impurities between the stationary and mobile phases. A gradient elution is used to ensure the effective separation of compounds with a range of polarities. Detection is performed using a Diode Array Detector (DAD) at a wavelength of 254 nm, a common absorbance maximum for purine rings, allowing for sensitive quantification and peak purity analysis.[4][5]
Experimental Protocol
Materials and Reagents
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard and test samples.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Phosphoric acid (H₃PO₄) (Analytical grade).
-
Water (HPLC grade).
-
-
Solvent Diluent: A mixture of HPLC-grade water and acetonitrile in a 1:1 ratio.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water to prepare a 20 mM solution. Adjust the pH to 3.5 using phosphoric acid. Filter the solution through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 20 mL volumetric flask. Dissolve and dilute to volume with the solvent diluent to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the reference standard solution to achieve a final concentration of 0.5 mg/mL.
Chromatographic Conditions
The HPLC system is operated under the conditions summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-18 min: 70% B; 18.1-20 min: 5% B; 20-25 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Suitability
Before sample analysis, the system suitability must be verified. Inject the reference standard solution five times and evaluate the following parameters based on the principal peak.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | > 2000 | 8500 |
| Repeatability (RSD%) | ≤ 1.0% | 0.45% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test by injecting the reference standard solution five times.
-
Once system suitability is confirmed, inject the sample solution in duplicate.
-
After the analysis of all samples, flush the column with a high-organic mobile phase (e.g., 80% Acetonitrile) for 20 minutes, followed by storage in a suitable solvent.
Data Presentation and Results
The purity of the sample is calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Example Data for a Sample Batch
| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.85 | 15,230 | 0.08% |
| Main Compound | 9.21 | 18,955,600 | 99.78% |
| Impurity 2 | 11.54 | 12,350 | 0.06% |
| Impurity 3 | 13.02 | 14,800 | 0.08% |
| Total | 18,997,980 | 100.00% |
Visualizations
The following diagram illustrates the complete workflow for the HPLC purity analysis.
Caption: Workflow for purity analysis of this compound by HPLC.
References
- 1. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. cores.emory.edu [cores.emory.edu]
- 5. researchgate.net [researchgate.net]
Application of 2,6-Dichloro-7,9-dihydropurin-8-one in the Synthesis of Novel Nucleotide Analogs
Application Note: AN2681
Abstract
2,6-Dichloro-7,9-dihydropurin-8-one, also known as 2,6-dichloro-8-oxopurine, is a versatile heterocyclic compound that serves as a key precursor in the synthesis of a wide array of biologically active nucleotide analogs. Its unique chemical structure, featuring reactive chlorine atoms at the C2 and C6 positions and an oxo group at the C8 position, allows for sequential and regioselective modifications to generate novel derivatives with significant therapeutic potential. These analogs, particularly those of guanosine and its derivatives, have demonstrated promising applications as antiviral and anticancer agents. This document provides a detailed overview of the synthetic routes, experimental protocols, and biological evaluation of nucleotide analogs derived from this compound.
Introduction
Nucleoside and nucleotide analogs are a cornerstone of modern chemotherapy, targeting viral replication and cancer cell proliferation.[1] The modification of the purine base offers a powerful strategy to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This compound is a valuable starting material in this endeavor. The two chlorine atoms can be selectively displaced by various nucleophiles, enabling the synthesis of analogs of guanosine, deoxyguanosine, and other purine nucleosides. The 8-oxo group is a common feature of oxidative DNA damage and its incorporation into nucleoside analogs can provide valuable probes to study DNA repair mechanisms and can also confer unique biological activities.[2]
This application note details the synthetic pathways from this compound to target nucleotide analogs, including glycosylation, selective amination, and phosphorylation. Furthermore, it summarizes the biological activities of these compounds and outlines the signaling pathways they modulate.
Synthesis of Nucleotide Analogs
The synthesis of nucleotide analogs from this compound typically involves a multi-step process. While direct glycosylation of this compound can be challenging, a common strategy involves the use of the more readily glycosylated precursor, 2,6-dichloropurine, followed by subsequent modifications. The overall synthetic strategy can be outlined as follows:
-
Glycosylation: Coupling of a protected ribose or deoxyribose sugar with the purine base.
-
Selective Substitution: Stepwise replacement of the chlorine atoms at the C6 and C2 positions.
-
Deprotection: Removal of the protecting groups from the sugar moiety.
-
Phosphorylation: Introduction of phosphate groups at the 5'-hydroxyl position to yield the final nucleotide analog.
A generalized synthetic workflow is depicted below:
Caption: General workflow for the synthesis of nucleotide analogs.
Experimental Protocols
Protocol 1: Glycosylation of 2,6-Dichloropurine (Vorbrüggen Method)
This protocol describes the synthesis of a protected 2,6-dichloropurine nucleoside, a key intermediate.
Materials:
-
2,6-Dichloropurine
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Suspend 2,6-dichloropurine (1 equivalent) in anhydrous acetonitrile.
-
Add BSA (3 equivalents) to the suspension and stir at room temperature under an inert atmosphere until the solution becomes clear.
-
Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C and add TMSOTf (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the protected 2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine.
Protocol 2: Selective Amination at C6
This protocol describes the conversion of the 2,6-dichloropurine nucleoside to a 2-chloro-6-amino (adenosine) analog.
Materials:
-
Protected 2,6-dichloropurine nucleoside
-
Ammonia solution in methanol (methanolic ammonia)
-
Sealed reaction vessel
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected 2,6-dichloropurine nucleoside (1 equivalent) in methanolic ammonia.
-
Transfer the solution to a sealed reaction vessel and heat at 60-80 °C for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the protected 2-chloro-6-aminopurine nucleoside.
Protocol 3: Conversion to a Guanosine Analog
This protocol outlines the conversion of the 2-chloro-6-substituted purine nucleoside to a guanosine analog by hydrolysis of the C2-chloro group.
Materials:
-
Protected 2-chloro-6-aminopurine nucleoside
-
Sodium hydroxide solution
-
Dioxane or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected 2-chloro-6-aminopurine nucleoside (1 equivalent) in a mixture of dioxane and aqueous sodium hydroxide.
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution containing the protected guanosine analog can be used for the next deprotection step or the product can be isolated by extraction and purified by chromatography.
Protocol 4: General Procedure for 5'-Triphosphate Synthesis
This protocol describes the conversion of a deprotected nucleoside analog to its 5'-triphosphate form.[3]
Materials:
-
Deprotected nucleoside analog
-
2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one
-
Tributylamine
-
Tributylammonium pyrophosphate
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In an anhydrous environment, add a solution of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (2.6 equivalents) in DMF and tributylamine (5 equivalents) dropwise to a solution of tributylammonium pyrophosphate (2.6 equivalents) in DMF. Stir for 30 minutes at room temperature.
-
Add this reaction mixture to a solution of the deprotected nucleoside analog (1 equivalent) in DMF.
-
Stir the reaction at room temperature for 1-3 hours.
-
Quench the reaction with an appropriate buffer.
-
The crude triphosphate can be purified by anion-exchange chromatography.
Quantitative Data Summary
The following tables summarize typical yields and biological activities for nucleotide analogs synthesized from 2,6-dichloropurine derivatives.
Table 1: Synthetic Yields of Key Intermediates
| Step | Product | Typical Yield (%) |
| Glycosylation | Protected 2,6-Dichloropurine Nucleoside | 70-90% |
| C6-Amination | Protected 2-Chloro-6-aminopurine Nucleoside | 60-80% |
| C2-Hydrolysis | Protected Guanosine Analog | 50-70% |
| Phosphorylation | 5'-Triphosphate Nucleotide Analog | 15-30% |
Table 2: Biological Activity of Synthesized Nucleoside Analogs
| Compound | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 2-Chloro-2'-deoxyadenosine (Cladribine) | Cancer Cells | Proliferation | 10-100 nM | [4] |
| Carbocyclic 2,6-diaminopurine analog | Herpes Simplex Virus-1 | Plaque Reduction | 0.5 µM | [5] |
| 2-Amino-6-chloro-purine riboside analog | Herpes Simplex Virus-1 | Plaque Reduction | 1.5 µM | [5] |
Biological Signaling Pathways
Nucleotide analogs derived from this compound exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and cellular signaling pathways.
Antiviral Mechanism of Action
Many purine nucleoside analogs function as chain terminators of viral DNA or RNA synthesis. After entering a virus-infected cell, the nucleoside analog is phosphorylated to its active triphosphate form by viral and/or cellular kinases. This triphosphate analog is then recognized by the viral polymerase and incorporated into the growing viral nucleic acid chain. The lack of a 3'-hydroxyl group or a modification in the sugar moiety prevents the addition of the next nucleotide, leading to chain termination and inhibition of viral replication.[6]
References
- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Oxoguanine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 8-Oxopurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic routes for obtaining 8-oxopurine derivatives, which are crucial compounds in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] This document outlines common synthetic strategies, including the Traube purine synthesis, approaches from imidazole precursors, and oxidative methods. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways are provided to facilitate practical application in a research and development setting.
Introduction
8-Oxopurines are a class of purine derivatives characterized by an oxygen atom at the C8 position of the purine ring. This structural feature is significant as it is found in naturally occurring metabolites like uric acid, the final product of purine catabolism in humans.[3] Synthetic 8-oxopurine derivatives are of great interest as they are structural analogs of biologically important purines and have shown potential as anticancer, antiviral, and enzyme inhibitory agents.[1][2] The synthesis of these compounds is a key step in the development of new therapeutic agents.
Synthetic Strategies
The synthesis of 8-oxopurine derivatives can be broadly categorized into three main approaches:
-
Traube Purine Synthesis: This classical method involves the condensation of a diaminopyrimidine with a one-carbon synthon, such as formic acid or urea, to form the imidazole ring of the purine.
-
Synthesis from Imidazole Precursors: This approach builds the pyrimidine ring onto a pre-existing, functionalized imidazole ring. This method offers flexibility in introducing substituents on the pyrimidine portion of the purine.[4][5][6]
-
Oxidative Methods: This strategy involves the direct oxidation of a purine at the C8 position or the conversion of an 8-substituted purine (e.g., 8-nitropurine) to the corresponding 8-oxo derivative.[7]
The choice of synthetic route often depends on the desired substitution pattern on the purine ring and the availability of starting materials.
I. Traube Purine Synthesis from Diaminopyrimidines
This is one of the most common and versatile methods for synthesizing purine derivatives. The general workflow involves the cyclization of a 4,5-diaminopyrimidine with a suitable one-carbon source.
Experimental Workflow
Caption: General workflow for Traube purine synthesis.
Detailed Protocol: Synthesis of 8-Oxopurine (Uric Acid) from 2,4,5-Triamino-6-hydroxypyrimidine
This protocol is a representative example of the Traube synthesis.
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate
-
Urea
-
Deionized water
Procedure:
-
A mixture of 2,4,5-triamino-6-hydroxypyrimidine sulfate (1 mmol) and urea (5 mmol) is heated in an oil bath.
-
The temperature is gradually raised to 180-190 °C and maintained for 30 minutes, during which the mixture melts and then solidifies.
-
After cooling, the solid mass is dissolved in a hot solution of 5% sodium hydroxide.
-
The solution is then acidified with hydrochloric acid to precipitate the uric acid.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford uric acid.
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Reference Method |
| 2,4,5-Triamino-6-hydroxypyrimidine sulfate | Urea | Uric Acid | ~85% | Adapted from classical methods |
| 4,5-Diamino-2,6-dichloropyrimidine | Urea | 8-Oxo-2,6-dichloropurine | Variable | General Traube Synthesis |
II. Synthesis from Imidazole Precursors
Building the pyrimidine ring onto an existing imidazole core is a powerful strategy, especially for creating derivatives with specific substitutions.
Synthetic Pathway from 4-Nitroimidazole
Caption: Synthesis of 8-oxopurines from 4-nitroimidazole.[4]
Detailed Protocol: Synthesis of 8-Amino-3-deazaguanine (an analog) via an Imidazole Precursor
This protocol illustrates the general principle of building the pyrimidine ring onto an imidazole.[5]
Materials:
-
Methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate
-
Ammonia in methanol (saturated solution)
-
Methanol
Procedure:
-
A solution of methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate (1 mmol) in saturated methanolic ammonia is prepared in a sealed tube.
-
The mixture is heated at 120 °C for 24 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 8-amino-3-deazaguanine.
Quantitative Data
| Imidazole Precursor | Key Transformation | Product | Yield (%) | Reference |
| Methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate | Ammonolysis | 8-Amino-3-deazaguanine | Not specified | [5] |
| 4-Nitroimidazole derivatives | VNS, reduction, cyclization | 7-Substituted purines | 40-70% (last step) | [4] |
III. Oxidative Methods
Direct oxidation of purines or conversion of 8-substituted purines provides another route to 8-oxopurines.
Logical Relationship of Oxidative Synthesis
Caption: Conceptual diagram of oxidative pathways to 8-oxopurines.
Detailed Protocol: Conversion of 8-Nitropurine to 8-Oxopurine
This protocol describes the conversion of an 8-nitropurine derivative to the corresponding 8-oxopurine using peroxynitrite.[7]
Materials:
-
9-Ethyl-8-nitroxanthine
-
Peroxynitrite solution
-
Phosphate buffer (pH 7.4)
-
HPLC system for analysis and purification
Procedure:
-
A solution of 9-ethyl-8-nitroxanthine is prepared in a phosphate buffer (pH 7.4).
-
A solution of peroxynitrite is added to the 8-nitropurine solution and the reaction is allowed to proceed at room temperature.
-
The reaction mixture is analyzed by reversed-phase HPLC to monitor the formation of the 8-oxopurine product (in this case, uric acid derivative).[7]
-
The product can be isolated and purified using preparative HPLC.
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Notes | Reference |
| 9-Ethyl-8-nitroxanthine | Peroxynitrite | Ethyl derivative of uric acid | Not specified | The study focused on product identification rather than optimizing yield. | [7] |
| 2'-Deoxyguanosine | Peroxynitrite | 8-Oxo-2'-deoxyguanosine | Variable | One of several oxidation products.[7] | [7] |
Applications in Drug Development
8-Oxopurine derivatives are investigated for a wide range of therapeutic applications. Their structural similarity to endogenous purines allows them to interact with various biological targets.
-
Anticancer Agents: Many purine analogs exhibit cytotoxic effects against cancer cells by interfering with DNA and RNA synthesis.[2][8]
-
Antiviral Agents: Modified purine nucleosides are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.[1]
-
Enzyme Inhibitors: Derivatives of 8-oxopurines, such as allopurinol (an isomer), are used to inhibit enzymes like xanthine oxidase in the treatment of gout.[9]
The synthetic methods described in these notes provide the foundation for generating novel 8-oxopurine derivatives for screening and development as new therapeutic agents.
References
- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]
- 5. Synthesis of 8-amino-3-deazaguanine via imidazole precursors. Antitumor activity and inhibition of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxynitrite reacts with 8-nitropurines to yield 8-oxopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Characterization of 2,6-Dichloro-7,9-dihydropurin-8-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of 2,6-dichloro-7,9-dihydropurin-8-one. The methodologies described herein are essential for the structural verification, purity assessment, and detailed analysis of this and structurally related compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction to NMR Characterization of Purine Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. For heterocyclic compounds such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for assigning the proton (¹H) and carbon (¹³C) signals. The purine core, substituted with chloro and carbonyl groups, presents a unique electronic environment, and its NMR spectral features provide a definitive fingerprint for the molecule.
Due to the limited availability of published experimental NMR data for this compound, this document provides expected chemical shift ranges based on data from structurally similar compounds, such as xanthine and uric acid derivatives. These predictions serve as a guide for interpreting experimentally acquired spectra.
Predicted NMR Data
The expected chemical shifts for this compound are summarized in the table below. These values are estimates and may vary depending on the solvent and other experimental conditions. The numbering convention for the purine ring is standard.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Position | Atom Type | Predicted Chemical Shift (ppm) | Notes |
| 7-NH | ¹H | 11.0 - 12.5 | Broad singlet, exchangeable with D₂O |
| 9-NH | ¹H | 10.5 - 12.0 | Broad singlet, exchangeable with D₂O |
| C2 | ¹³C | 150 - 155 | Quaternary carbon, deshielded by chlorine and nitrogen |
| C4 | ¹³C | 145 - 150 | Quaternary carbon, influenced by adjacent nitrogens |
| C5 | ¹³C | 115 - 125 | Quaternary carbon |
| C6 | ¹³C | 155 - 160 | Quaternary carbon, deshielded by chlorine and nitrogen |
| C8 | ¹³C | 155 - 165 | Carbonyl carbon, significantly deshielded |
Experimental Protocols
A systematic approach employing a suite of NMR experiments is recommended for the complete characterization of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of polar compounds and its high boiling point.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or sonication can aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
1D NMR Spectroscopy
3.2.1. ¹H NMR Spectroscopy
-
Objective: To identify and quantify the protons in the molecule.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
-
3.2.2. ¹³C NMR Spectroscopy
-
Objective: To identify all carbon environments in the molecule.
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Temperature: 298 K.
-
2D NMR Spectroscopy
2D NMR experiments are essential for establishing connectivity and confirming the chemical structure.
3.3.1. COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Parameters:
-
Spectral Width (F2 and F1): 0-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).
-
Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
-
Parameters:
-
Spectral Width (F2 - ¹H): 0-16 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-32.
-
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Parameters:
-
Spectral Width (F2 - ¹H): 0-16 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Long-Range Coupling Delay: Optimized for J = 8-10 Hz.
-
Data Analysis and Structure Elucidation Workflow
The following workflow outlines the logical steps for analyzing the NMR data to confirm the structure of this compound.
Caption: Workflow for NMR-based structure elucidation.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not extensively documented, purine analogs are well-known to interact with a variety of biological targets. The structural information obtained from NMR is fundamental to understanding these interactions at a molecular level. The logical relationship for structure determination is paramount and is depicted in the workflow diagram above.
For drug development professionals, the precise structural determination by NMR is the first step in a cascade of further investigations, including computational modeling, target identification, and structure-activity relationship (SAR) studies.
Caption: Logic flow from structure to lead optimization.
These application notes and protocols provide a robust framework for the NMR characterization of this compound. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data, which is fundamental for research and development in the pharmaceutical sciences.
Large-Scale Synthesis of 2,6-Dichloro-7,9-dihydropurin-8-one: A Detailed Protocol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 2,6-Dichloro-7,9-dihydropurin-8-one, a crucial intermediate in the development of various therapeutic agents. This protocol outlines a robust and scalable synthetic route, starting from the readily available precursor, 2,6-dichloropurine. Detailed experimental procedures, data presentation, and visualizations are included to facilitate its application in research and drug development.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as anticancer and antiviral agents. The purine scaffold is a fundamental component of nucleic acids, and its chemical modification allows for the synthesis of molecules that can interact with various biological targets, including enzymes and receptors involved in cell proliferation and viral replication. The 2,6-dichloro substitution pattern provides a versatile handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs.
This application note focuses on a two-step synthesis strategy: the large-scale preparation of the key intermediate, 2,6-dichloropurine, followed by its conversion to the target molecule, this compound.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the target compound is presented in the table below for easy reference.
| Property | 2,6-Dichloropurine | This compound |
| CAS Number | 5451-40-1[1] | 1688-98-8 |
| Molecular Formula | C₅H₂Cl₂N₄[1] | C₅H₂Cl₂N₄O |
| Molecular Weight | 189.00 g/mol [1] | 204.99 g/mol |
| Appearance | White to pale yellow crystalline powder | Off-white to light yellow powder |
| Melting Point | 185-195 °C (decomposes) | >300 °C |
| Solubility | Soluble in hot water, ethanol, and aqueous base | Sparingly soluble in common organic solvents |
Experimental Protocols
Part 1: Large-Scale Synthesis of 2,6-Dichloropurine
This protocol is adapted from an industrially viable process involving the chlorination of xanthine.
Materials:
-
Xanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Ice
-
Sodium hydroxide (NaOH) solution (50%)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend xanthine in an excess of phosphorus oxychloride and toluene.
-
Addition of Base: Slowly add N,N-dimethylaniline to the stirred suspension. The addition should be controlled to manage the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Quenching: Cool the reaction mixture to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Neutralization and Precipitation: Neutralize the acidic aqueous solution with a 50% sodium hydroxide solution to precipitate the crude product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude 2,6-dichloropurine can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Part 2: Synthesis of this compound
This procedure involves the introduction of an oxygen functionality at the C8 position of 2,6-dichloropurine. This is achieved through a diazotization reaction of an 8-amino precursor, which itself can be synthesized from 2,6-dichloropurine.
Step 2a: Synthesis of 8-Amino-2,6-dichloropurine
Materials:
-
2,6-Dichloropurine
-
Nitrating mixture (e.g., fuming nitric acid and sulfuric acid)
-
Reducing agent (e.g., sodium dithionite or catalytic hydrogenation)
Procedure:
-
Nitration: Carefully add 2,6-dichloropurine to a cooled nitrating mixture to introduce a nitro group at the 8-position.
-
Reduction: Reduce the resulting 8-nitro-2,6-dichloropurine to 8-amino-2,6-dichloropurine using a suitable reducing agent.
Step 2b: Conversion to this compound
Materials:
-
8-Amino-2,6-dichloropurine
-
Sodium nitrite (NaNO₂)
-
Aqueous acid (e.g., sulfuric acid or hydrochloric acid)
Procedure:
-
Diazotization: Dissolve 8-amino-2,6-dichloropurine in an aqueous acidic solution and cool to 0-5 °C.
-
Hydrolysis: Slowly add an aqueous solution of sodium nitrite to the cooled solution. The resulting diazonium salt is unstable and will hydrolyze in situ to the corresponding 8-hydroxy derivative.
-
Tautomerization and Isolation: The product, 2,6-dichloro-8-hydroxypurine, will exist in equilibrium with its more stable keto tautomer, this compound. The product will precipitate from the reaction mixture. Filter the solid, wash with cold water, and dry to obtain the final product.
Visualized Workflow and Tautomerism
To illustrate the synthesis process and the chemical relationship between the key compounds, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
The target molecule exists in a tautomeric equilibrium with its enol form, 2,6-dichloro-8-hydroxypurine. The keto form is generally more stable.
Caption: Tautomeric equilibrium of the target compound.
Applications in Research
This compound serves as a versatile building block for the synthesis of a wide range of purine derivatives with potential therapeutic applications. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting compounds.
Derivatives of 2,6-dichloropurine have shown promise as:
-
Anticancer Agents: By modifying the purine core, researchers can design molecules that selectively inhibit kinases involved in cancer cell proliferation or induce apoptosis.
-
Antiviral Agents: The purine scaffold can be elaborated to mimic natural nucleosides, thereby interfering with viral replication processes.
The 8-oxo functionality provides an additional site for modification or can be crucial for binding to specific biological targets. The large-scale synthesis protocol detailed here enables the production of sufficient quantities of this key intermediate for extensive research and development efforts in these areas.
Safety and Handling
-
2,6-Dichloropurine: This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic chemical that reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Nitrating Mixture: Fuming nitric acid and sulfuric acid are strong acids and oxidizing agents. Handle with extreme caution.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable intermediate for drug discovery and development. By following the outlined procedures, researchers can efficiently produce this compound in large quantities, facilitating the exploration of its potential in various therapeutic areas. The provided data and visualizations aim to support the practical application of this synthetic methodology in a research setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-7,9-dihydropurin-8-one
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Dichloro-7,9-dihydropurin-8-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and cost-effective starting material is uric acid. The synthesis involves the chlorination of uric acid, which is a readily available purine derivative.
Q2: What are the typical chlorinating agents used in this synthesis?
Commonly used chlorinating agents include phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or other acid scavengers. Other reagents like thionyl chloride (SOCl₂) in combination with a catalyst can also be employed.
Q3: What is the expected yield for this reaction?
The yield of this compound can vary significantly based on the reaction conditions, including the choice of chlorinating agent, reaction temperature, and reaction time. Yields can range from moderate to high, and optimization of these parameters is crucial for achieving the best results.
Q4: What are the main challenges in the synthesis and purification of this compound?
The primary challenges include controlling the extent of chlorination to avoid the formation of over-chlorinated byproducts, managing the exothermic nature of the reaction, and effectively purifying the final product from starting materials and side products. The product's stability under purification conditions is also a key consideration.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended for confirming the structure and assessing the purity of this compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?
Answer:
-
Inactive Chlorinating Agent: Phosphorus oxychloride can degrade upon exposure to moisture. Ensure you are using a fresh or properly stored bottle of POCl₃.
-
Insufficient Reaction Temperature: The chlorination of uric acid typically requires elevated temperatures. Ensure your reaction is heated to the appropriate temperature as specified in the protocol and that the temperature is being accurately measured.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC.
-
Presence of Water: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Poor Quality Starting Material: The purity of the uric acid can impact the reaction outcome. Use a high-purity grade of uric acid for best results.
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
Answer:
-
Over-chlorination: Excessive reaction time or temperature can lead to the formation of further chlorinated purine species. Optimize these parameters to favor the desired product.
-
Hydrolysis of the Product: During workup, exposure to water or alcohols can lead to the hydrolysis of the chloro substituents. It is crucial to perform the workup under anhydrous or controlled conditions until the product is isolated.
-
Incomplete Reaction: The presence of unreacted starting material or partially chlorinated intermediates can be a source of impurity. Ensure the reaction goes to completion by monitoring its progress.
-
Formation of N-oxides: In some cases, side reactions can lead to the formation of N-oxide derivatives.[1]
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the this compound from the reaction mixture. What purification strategies are most effective?
Answer:
-
Recrystallization: This is often the most effective method for purifying the solid product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system will need to be determined based on the polarity of the product and impurities.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted reagents and certain byproducts. For instance, washing with a non-polar solvent can remove residual POCl₃.
Experimental Protocols
General Protocol for the Synthesis of this compound from Uric Acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add uric acid and a suitable tertiary amine (e.g., N,N-dimethylaniline or triethylamine) as an acid scavenger.
-
Addition of Chlorinating Agent: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) to the flask via the dropping funnel. The addition should be done at a controlled rate to manage the exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.
-
Isolation: The precipitated solid product is collected by filtration, washed with cold water, and then dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or acetic acid).
Quantitative Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Dichloropurine Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Chlorinating Agent | POCl₃ / N,N-dimethylaniline | POCl₃ / Pyridine | POCl₃ / Lutidine | 60 | [1] |
| 34 | [1] | ||||
| 93 | [1] | ||||
| Reaction Time | 2 hours | 4 hours | 6 hours | Varies | - |
| Reaction Temperature | 80 °C | 100 °C (reflux) | 120 °C | Varies | - |
Note: The yields presented are for the synthesis of 2,6-dichloropurine, a closely related compound, and are intended to illustrate the impact of different reaction conditions. Actual yields for this compound may vary.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield.
References
Technical Support Center: Chlorination of Uric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental chlorination of uric acid. The information is designed to assist researchers in navigating the complexities of these reactions, optimizing their synthetic protocols, and identifying potential side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of uric acid chlorination?
The reaction of uric acid with chlorinating agents can yield a variety of products depending on the reaction conditions. In aqueous environments, particularly with free chlorine, the primary products are often the volatile and toxic compounds cyanogen chloride (CNCl) and trichloramine (NCl₃)[1][2][3][4]. However, in a controlled synthetic laboratory setting, the goal is often the targeted synthesis of specific chlorinated uric acid derivatives, such as 8-chloroxanthine or 5-chlorouric acid. Oxidation of the uric acid ring can also occur, leading to degradation products like alloxan, allantoin, and parabanic acid.
Q2: What are the common chlorinating agents used for uric acid?
Common chlorinating agents for the synthesis of chlorinated purines include:
-
Phosphorus oxychloride (POCl₃): Often used in the presence of a tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline to facilitate the chlorination of hydroxyl groups on the purine ring[5].
-
Sulfuryl chloride (SO₂Cl₂): A strong chlorinating agent that can be used for the chlorination of various organic compounds.
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent.
Q3: How can I monitor the progress of my chlorination reaction?
High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of the reaction. A reverse-phase C18 column can be used with a mobile phase consisting of a buffer (e.g., sodium acetate or potassium phosphate) and an organic modifier (e.g., acetonitrile)[6][7]. The disappearance of the uric acid peak and the appearance of product peaks can be monitored using a UV detector, typically around 285 nm for uric acid[6].
Troubleshooting Guides
Issue 1: Low Yield of the Desired Chlorinated Product
Possible Causes:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.
-
Side Reactions/Degradation: The reaction conditions may be too harsh, leading to the formation of undesired byproducts or degradation of the starting material and product.
-
Hydrolysis of the Product: Chlorinated purines can be susceptible to hydrolysis, especially during aqueous workup.
-
Suboptimal Reagent Stoichiometry: The molar ratio of uric acid to the chlorinating agent and base may not be optimal.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction by HPLC to determine the optimal time for maximum product formation. A gradual increase in temperature may improve the reaction rate, but be cautious of increased byproduct formation.
-
Control Reaction Conditions: For exothermic reactions, such as those involving sulfuryl chloride, maintain a low and controlled temperature to minimize side reactions.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like POCl₃.
-
Careful Workup: When quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture onto ice). Use a mild base, such as sodium bicarbonate, for neutralization to minimize hydrolysis of the chlorinated product.
-
Optimize Reagent Ratios: Systematically vary the molar equivalents of the chlorinating agent and base to find the optimal conditions for your specific substrate.
Issue 2: Formation of a Mixture of Products
Possible Causes:
-
Multiple Reactive Sites: Uric acid has several potential sites for chlorination and oxidation.
-
Lack of Regioselectivity: The chlorinating agent may not be selective for the desired position on the uric acid molecule.
-
Reaction Conditions Favoring Multiple Pathways: The chosen temperature, solvent, or catalyst may promote competing reactions.
Troubleshooting Steps:
-
Modify the Chlorinating Agent: A milder chlorinating agent may offer better selectivity.
-
Protecting Groups: Consider using protecting groups to block reactive sites on the uric acid molecule that you do not want to be chlorinated.
-
Optimize Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to see if selectivity can be improved.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of a reaction.
-
-
Purification: If a mixture is unavoidable, focus on developing an effective purification strategy. Recrystallization or column chromatography may be effective in separating the desired product from byproducts.
Experimental Protocols
Synthesis of 8-Chloroxanthine (Conceptual Protocol)
This is a conceptual protocol based on related literature and should be adapted and optimized for specific laboratory conditions.
A mixture of uric acid, phosphorus oxychloride, and N,N-dimethylaniline is heated. The reaction involves the conversion of the hydroxyl groups of uric acid into chloro-groups. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized to precipitate the crude 8-chloroxanthine.
Purification of Chlorinated Uric Acid Derivatives
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique. A solvent system of appropriate polarity is used to elute the components of the mixture at different rates, allowing for their separation.
Data Presentation
Table 1: Influence of Reaction Parameters on the Formation of Cyanogen Chloride (CNCl) and Trichloramine (NCl₃) from Uric Acid Chlorination in Aqueous Solution [1][2][3][4]
| Parameter | Condition | Molar Yield of CNCl (%) | Molar Yield of NCl₃ (%) |
| pH | 6.0 | up to 44 | - |
| 7.0 | - | up to 108 | |
| Chlorine/Uric Acid Molar Ratio | 6.4 (at pH 6.0) | up to 44 | - |
| 30 (at pH 7.0) | - | up to 108 | |
| Temperature | Strong dependence | Varies | Varies |
Note: The data above is derived from studies on disinfection byproducts in swimming pools and may not be directly applicable to controlled synthetic reactions but illustrates the sensitivity of the reaction to various parameters.
Visualizations
Reaction Pathway: Chlorination and Side Reactions of Uric Acid
This diagram illustrates the potential pathways for the chlorination of uric acid, leading to the desired chlorinated product as well as common side products.
Caption: Potential reaction pathways in the chlorination of uric acid.
Experimental Workflow: Synthesis and Purification of Chlorinated Uric Acid
This workflow outlines the general steps involved in the synthesis and purification of a chlorinated uric acid derivative.
Caption: General workflow for the synthesis and purification of chlorinated uric acid.
References
- 1. Volatile disinfection byproducts resulting from chlorination of uric acid: implications for swimming pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102774872A - Preparation method of granular chloroauric acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Swimming pool urine combines with chlorine to pose health risks - Purdue University [purdue.edu]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. rjptonline.org [rjptonline.org]
- 7. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for dichloropurine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloropurine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My chlorination of xanthine with phosphorus oxychloride (POCl₃) is giving a low yield. What are the common causes and solutions?
Low yields in the chlorination of xanthine are often attributed to several factors:
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Insufficient Reagent Activity: Phosphorus oxychloride can degrade over time. Using a freshly distilled or newly opened bottle of POCl₃ is recommended.
-
Presence of Moisture: Xanthine and the reaction setup must be scrupulously dry. Any moisture will react with POCl₃, reducing its effectiveness. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Temperature or Reaction Time: The reaction typically requires high temperatures (refluxing POCl₃) for an extended period.[1][2] Ensure the reaction mixture reaches and maintains the appropriate temperature. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time.
-
Poor Solubility of Xanthine: Xanthine has poor solubility in many organic solvents. The use of a co-solvent or a phase-transfer catalyst can sometimes improve reaction efficiency. Some protocols suggest the use of tertiary amines like N,N-dimethylaniline or weak nucleophilic organic bases to facilitate the reaction.[2][3]
Troubleshooting Summary for Low Yield in Xanthine Chlorination:
| Potential Cause | Suggested Solution |
| Degraded POCl₃ | Use freshly distilled or a new bottle of phosphorus oxychloride. |
| Moisture in reaction | Thoroughly dry all glassware and reagents. Run the reaction under an inert atmosphere. |
| Suboptimal temperature/time | Ensure the reaction is heated to reflux and monitor for completion by TLC or LC-MS. |
| Poor xanthine solubility | Consider the addition of a tertiary amine or a weak nucleophilic organic base as a catalyst.[2] |
Q2: I am observing significant side product formation in my synthesis of 2,6-dichloropurine from 2-amino-6-chloropurine via diazotization. How can I minimize these?
The diazotization of 2-amino-6-chloropurine is a sensitive reaction, and side product formation can be a significant issue. Key factors to control include:
-
Temperature Control: The diazotization reaction should be carried out at a low temperature, typically between 10°C and 20°C.[1][4] Higher temperatures can lead to the decomposition of the diazonium salt and the formation of undesired byproducts.
-
Rate of Addition of Sodium Nitrite: The sodium nitrite solution should be added slowly and dropwise to the reaction mixture.[1][4] A rapid addition can cause a localized increase in temperature and concentration, promoting side reactions.
-
pH of the Reaction Mixture: The reaction is typically performed in a strongly acidic medium, such as concentrated hydrochloric acid.[1][4] Maintaining a low pH is crucial for the stability of the diazonium salt.
-
Purity of Starting Material: Ensure the 2-amino-6-chloropurine is of high purity. Impurities can interfere with the diazotization process.
Q3: What is the role of an ionic liquid in the synthesis of 2,6-dichloropurine?
The use of an ionic liquid, such as 1,3-dimethylimidazolium chloride, can offer several advantages in the synthesis of 2,6-dichloropurine from 2-amino-6-chloropurine.[1][5] The ionic liquid can act as both a solvent and a catalyst. It is believed to activate the 2-amino-6-chloropurine molecule, which can lead to a higher reaction selectivity and yield by suppressing side reactions like azo coupling, hydrolysis, and ring-opening.[5] This method has been reported to achieve yields of over 98%.[5]
Experimental Protocols
Protocol 1: Chlorination of Xanthine using Phosphorus Oxychloride
This protocol is a generalized procedure based on established methods.[2][6]
Materials:
-
Xanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Ice water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add xanthine.
-
Carefully add phosphorus oxychloride. If using a catalyst, add N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and maintain for the required time (typically several hours). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,6-dichloropurine by recrystallization or column chromatography.
Protocol 2: Synthesis of 2,6-Dichloropurine from 2-amino-6-chloropurine via Diazotization
This protocol is based on a high-yield method utilizing an ionic liquid.[1]
Materials:
-
1,3-dimethylimidazolium chloride ([DMIm]Cl)
-
Concentrated hydrochloric acid
-
2-amino-6-chloropurine
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate
-
Methanol
Procedure:
-
In a reaction vessel, add the ionic liquid 1,3-dimethylimidazolium chloride and stir.
-
Add concentrated hydrochloric acid to the ionic liquid.
-
Under continuous stirring, add 2-amino-6-chloropurine to the mixture.
-
Control the temperature of the reaction mixture at 10°C.
-
Slowly add sodium nitrite to initiate the reaction. Maintain the temperature at 10°C for 2 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate.
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Combine the organic extracts and concentrate to obtain the crude product.
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Recrystallize the crude product from methanol to obtain pure 2,6-dichloropurine as white crystals.
Data Presentation
Table 1: Comparison of Reaction Conditions for 2,6-Dichloropurine Synthesis
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Xanthine | POCl₃, Pyridine | - | 180°C | 5 h | 33% | [6] |
| Xanthine | POCl₃, Weak nucleophilic organic base | - | Reflux | - | - | [2] |
| 2-amino-6-chloropurine | NaNO₂, HCl | Water | 15-20°C | 1 h | 32.4% | [4] |
| 2-amino-6-chloropurine | NaNO₂, HCl, [DMIm]Cl | Ionic Liquid | 10°C | 2 h | 99.0% | [1] |
| 2-amino-6-chloropurine | t-butyl nitrite, Cl₂ | N,N-dimethylformamide | 10-40°C | 2 h | 70.6% | [4] |
| Hypoxanthine 1-N-oxide | POCl₃, Amine | - | Reflux | 4 h | 93% | [7] |
Visualizations
References
- 1. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 4. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 5. CN114349754B - Synthesis method of 2, 6-dichloropurine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,6-Dichloro-7,9-dihydropurin-8-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,6-Dichloro-7,9-dihydropurin-8-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The isolated product is a colored (e.g., yellow or brown) powder, not the expected white solid.
-
Possible Cause 1: Residual starting materials or reagents.
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Solution: The synthesis of purine derivatives can sometimes result in colored byproducts. For instance, incomplete chlorination of precursor molecules can leave colored impurities. Recrystallization is an effective method to remove these. If the product is still colored after one recrystallization, a second recrystallization or treatment with activated charcoal may be necessary.
-
-
Possible Cause 2: Degradation of the product.
-
Solution: Purine derivatives can be sensitive to heat and pH. Avoid prolonged heating during recrystallization and ensure that the pH of the solution is neutral or slightly acidic, unless a specific pH is required for solubility.
-
Problem 2: Poor recovery of the product after recrystallization.
-
Possible Cause 1: The chosen solvent is too good a solvent.
-
Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the recovery is low, it is likely that a significant amount of the product remains dissolved in the cold solvent. Try a solvent in which the compound has lower solubility, or use a mixture of solvents. For example, if the compound is very soluble in methanol, you could dissolve it in a minimal amount of hot methanol and then slowly add a less polar solvent like water or a hydrocarbon (e.g., hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Possible Cause 2: Using too much solvent.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the product. Using an excessive amount of solvent will result in a lower yield.
-
Problem 3: The presence of an isomeric impurity is suspected (e.g., N7 vs. N9 isomers).
-
Possible Cause 1: Non-selective reaction conditions during synthesis.
-
Solution: Alkylation of purines can often lead to a mixture of N7 and N9 isomers. These isomers can be difficult to separate by simple recrystallization due to their similar physical properties. Column chromatography is the recommended method for separating such isomers. A silica gel column with a suitable eluent system, such as a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate), can be effective. The optimal solvent ratio will need to be determined by thin-layer chromatography (TLC).
-
Problem 4: Oiling out during recrystallization.
-
Possible Cause 1: The compound is melting before dissolving or the solution is supersaturated.
-
Solution: "Oiling out" occurs when the solid melts to form a liquid that is immiscible with the solvent, or when the solution becomes supersaturated and the compound separates as a liquid rather than a solid. To prevent this, ensure the boiling point of the solvent is higher than the melting point of the compound. If supersaturation is the issue, try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2-amino-6-chloropurine or hypoxanthine derivatives), byproducts from incomplete chlorination, and positional isomers (N7 and N9 substituted derivatives) if an alkylation step is involved in the synthesis of a precursor.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good starting point is to test the solubility of a small amount of the crude product in various common laboratory solvents at room temperature and upon heating. Based on the polar nature of the purine core and the oxo group, polar solvents like ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water are often good candidates.
Q3: How can I remove colored impurities from my product?
A3: Recrystallization is the primary method. For persistent color, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. However, use charcoal sparingly as it can also adsorb some of your product, leading to a lower yield.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes, reversed-phase HPLC can be a very effective technique for the final purification of this compound, especially for removing closely related impurities. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA), is a common setup for purine derivatives.
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: The purity of the final product should be assessed by a combination of techniques. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and can also reveal the presence of impurities. Mass spectrometry (MS) will confirm the molecular weight of the compound.
Data Presentation
Table 1: Common Solvents for Recrystallization of Purine Derivatives
| Solvent/Solvent System | Polarity | Typical Use Case |
| Water | High | For more polar purine derivatives. Solubility is often low at room temperature but increases significantly with heat. |
| Ethanol/Methanol | Medium-High | Good general-purpose solvents for many purine derivatives. |
| Ethanol/Water | Variable | A versatile mixture where the polarity can be fine-tuned by adjusting the ratio to achieve optimal solubility characteristics. |
| Acetone/Water | Variable | Similar to ethanol/water, useful for compounds with intermediate polarity. |
| Ethyl Acetate/Hexane | Variable | A less polar system, suitable for less polar derivatives or for precipitating the product from a more polar solvent. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube in a water bath and observe if the solid dissolves. Allow it to cool to see if crystals form. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: General Column Chromatography Procedure for Isomer Separation
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the isomers. Use a silica gel plate and test various mobile phase systems (e.g., different ratios of petroleum ether/ethyl acetate). The ideal system will show good separation between the spots corresponding to the isomers.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting decision tree for purification.
Technical Support Center: Dichloropurine Intermediate Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloropurine intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 2,6-dichloropurine?
A1: 2,6-Dichloropurine is a white to off-white crystalline powder. It is characterized as being sparingly soluble in water, while demonstrating solubility in organic solvents such as acetone and ethyl acetate.[1][2]
Q2: Why is improving the solubility of dichloropurine intermediates important?
A2: Dichloropurine intermediates are crucial building blocks in the synthesis of a wide range of therapeutic agents, including antiviral, immunosuppressant, and anticancer drugs.[1] Poor solubility can hinder synthetic reactions, purification processes, and the formulation of these intermediates for biological screening and drug development. Enhancing solubility is often a critical step to ensure consistent reaction kinetics, accurate biological assay results, and the development of viable drug candidates.
Q3: What are the primary strategies for improving the solubility of poorly water-soluble compounds like dichloropurine intermediates?
A3: The main approaches to enhance solubility can be categorized as follows:
-
Physical Modifications: These methods alter the physical properties of the compound and include techniques like particle size reduction (micronization and nanosuspension) and modifying the crystal structure (polymorphs, amorphous forms, and co-crystals).[3][4][5] Another key strategy is the formation of solid dispersions.[6]
-
Chemical Modifications: These strategies involve altering the chemical structure of the molecule through salt formation, pH adjustment, or derivatization.[3][7] Complexation with agents like cyclodextrins also falls under this category.[5][8]
-
Use of Solubilizing Excipients: This involves the addition of other substances to the formulation to increase solubility, such as surfactants, co-solvents (e.g., ethanol, polyethylene glycols), and hydrotropes.[7][9][10]
Troubleshooting Guide
Issue 1: Dichloropurine intermediate precipitates out of solution during an aqueous reaction.
This is a common issue due to the low aqueous solubility of many dichloropurine derivatives.
Troubleshooting Steps:
-
pH Adjustment: The solubility of purine analogs can be pH-dependent. Determine the pKa of your intermediate and adjust the pH of the reaction mixture to a range where the ionized (and typically more soluble) form of the molecule is favored.[10][11]
-
Co-solvent System: Introduce a water-miscible organic co-solvent to the aqueous reaction medium. The addition of solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, or polyethylene glycol (PEG) can significantly increase the solubility of organic compounds in water.[12][13] Start with a small percentage of the co-solvent and gradually increase it until the intermediate remains dissolved.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic dichloropurine intermediate, increasing its apparent solubility in the aqueous phase.[6] Non-ionic surfactants are often used in these applications.[8]
Issue 2: Low solubility of the dichloropurine intermediate in organic solvents for a synthetic step.
While dichloropurines are generally more soluble in organic solvents than in water, you may still encounter solubility issues in certain non-polar solvents.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your intermediate in a range of organic solvents with varying polarities. A qualitative summary of solvents for purine-related compounds is provided in Table 1.
-
Heating: Gently heating the solvent can increase the solubility of the dichloropurine intermediate. Ensure that the compound is stable at the elevated temperature.
-
Co-solvent Mixtures: Similar to aqueous systems, a mixture of organic solvents can sometimes provide better solubilizing power than a single solvent.
Table 1: Qualitative Solubility of Dichloropurine and Related Purines in Common Solvents
| Solvent | Solubility of 2,6-Dichloropurine/Related Purines | Reference |
| Water | Sparingly Soluble/Low | [1][14] |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble | |
| Methanol | Lower solubility than other organic solvents | [14] |
| Ethanol | Lower solubility than other organic solvents | [14] |
| Dimethyl Sulfoxide (DMSO) | High Solubility | [14] |
| N,N-Dimethylformamide (DMF) | High Solubility | [14] |
Note: This table is a qualitative summary. Actual solubility values can vary based on the specific dichloropurine intermediate, temperature, and purity.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility Profile
This protocol outlines a general method for determining the aqueous solubility of a dichloropurine intermediate at different pH values, based on standard guidelines.[3][8][15]
Materials:
-
Dichloropurine intermediate
-
Buffer solutions: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)
-
Shaker or rotator maintained at 37 ± 1 °C
-
Centrifuge
-
Calibrated pH meter
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the dichloropurine intermediate to separate vials containing each of the buffer solutions. The solid should be in a finely powdered form.
-
Agitate the samples at a constant temperature of 37 ± 1 °C for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, check the pH of each suspension to ensure it has not significantly changed.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved intermediate in each sample using a validated analytical method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes a common method for preparing an inclusion complex of a dichloropurine intermediate with a cyclodextrin to improve its aqueous solubility.[5][16][17]
Materials:
-
Dichloropurine intermediate
-
β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Stir plate
Procedure (Kneading Method):
-
Place a specific molar ratio of the cyclodextrin (e.g., 1:1 or 1:2 drug to cyclodextrin) in a mortar.
-
Add a small amount of water to the cyclodextrin to form a paste.
-
Gradually add the dichloropurine intermediate to the paste while continuously triturating with the pestle.
-
Continue kneading for a specified period (e.g., 60 minutes).
-
The resulting solid mass can be dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The dried complex can then be pulverized and sieved.
-
The solubility of the resulting complex in water can be compared to that of the uncomplexed drug.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion to enhance the solubility of a dichloropurine intermediate.[18][19]
Materials:
-
Dichloropurine intermediate
-
A water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common volatile solvent in which both the drug and carrier are soluble (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve a defined ratio of the dichloropurine intermediate and the carrier in the chosen solvent. Ensure complete dissolution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film or mass should be further dried in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The dried solid dispersion can be scraped, pulverized, and sieved.
-
The dissolution rate and solubility of the solid dispersion can then be tested and compared to the physical mixture and the pure drug.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement techniques.
Caption: Logical relationships between solubility problems and potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Boron-Containing Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. guidechem.com [guidechem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of acyclic nucleoside analogs with chlorinated imidazo[1,2-a]pyridine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. humapub.com [humapub.com]
- 17. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmainfo.in [pharmainfo.in]
- 19. iosrphr.org [iosrphr.org]
Avoiding decomposition of 2,6-Dichloro-7,9-dihydropurin-8-one during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-7,9-dihydropurin-8-one. The information provided is intended to help users anticipate and resolve common issues related to the stability and reactivity of this compound during chemical synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 2,6-dichloro-8-oxopurine, is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of a wide range of biologically active purine derivatives. These derivatives are explored in drug discovery for their potential as kinase inhibitors, antiviral agents, and other therapeutic applications. The chlorine atoms at the 2- and 6-positions, and the oxygen at the 8-position, provide reactive sites for further chemical modifications.
Q2: What are the main stability concerns when working with this compound?
The primary stability concerns for this compound revolve around its susceptibility to hydrolysis, nucleophilic substitution, and potential thermal degradation. The chlorine atoms, particularly at the C6 position, are susceptible to displacement by nucleophiles, including water, which can lead to the formation of unwanted byproducts. The stability of the compound is also significantly influenced by the pH and temperature of the reaction medium.
Q3: How does pH affect the stability of this compound?
The stability of chlorinated purines is often pH-dependent. Acidic conditions can promote the hydrolysis of the chloro groups, leading to the formation of hydroxy-substituted purines. For instance, studies on similar chloropurines have shown increased decomposition at acidic pH.[1] It is generally advisable to conduct reactions under neutral or slightly basic conditions to minimize hydrolytic side reactions, unless acidic catalysis is explicitly required for the desired transformation.
Q4: Which of the two chlorine atoms is more reactive?
In 2,6-dichloropurine derivatives, the chlorine atom at the 6-position is generally more reactive towards nucleophilic substitution than the chlorine atom at the 2-position.[2] This difference in reactivity can be exploited for the selective functionalization of the purine core.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
Problem 1: Low yield of the desired product and formation of multiple byproducts.
Possible Causes:
-
Decomposition of the starting material: this compound may be degrading under the reaction conditions.
-
Hydrolysis: The presence of water in the solvent or reagents can lead to the hydrolysis of one or both chloro groups.
-
Non-selective reaction: The nucleophile may be reacting at both the C2 and C6 positions, or with the 8-oxo group.
-
High reaction temperature: Elevated temperatures can promote decomposition and side reactions.
Solutions:
-
Ensure anhydrous conditions: Use freshly distilled, dry solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control reaction temperature: Maintain a low to moderate reaction temperature. It is recommended to start at a lower temperature and gradually increase it if the reaction is too slow. For similar chlorinated purines, temperatures between -10°C and 60°C have been suggested to suppress byproduct formation.
-
Optimize pH: If possible, maintain a neutral or slightly basic pH to minimize hydrolysis. The use of a non-nucleophilic base can be beneficial.
-
Use a less reactive solvent: Solvents that can act as nucleophiles (e.g., alcohols) should be avoided unless they are intended reactants.
-
Protecting groups: Consider protecting the N7 or N9 positions to improve solubility and potentially modulate the reactivity of the chloro groups.
Problem 2: Formation of a significant amount of a mono-hydroxylated byproduct.
Possible Cause:
-
Hydrolysis of a chloro group: This is a strong indication that water is present in the reaction mixture.
Solutions:
-
Stringent drying of reagents and solvents: Implement rigorous procedures for drying all components of the reaction. Molecular sieves can be added to the reaction mixture to scavenge trace amounts of water.
-
Inert atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere to prevent the ingress of atmospheric moisture.
Problem 3: The reaction is sluggish or does not proceed to completion.
Possible Causes:
-
Low reactivity of the nucleophile: The chosen nucleophile may not be strong enough to displace the chlorine atoms under the applied conditions.
-
Insufficient temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Poor solubility: The starting material may not be sufficiently soluble in the chosen solvent.
Solutions:
-
Increase reaction temperature cautiously: Gradually increase the temperature while monitoring the reaction for the formation of degradation products.
-
Use a stronger nucleophile or a catalyst: Consider using a more reactive nucleophilic reagent or adding a suitable catalyst to facilitate the substitution.
-
Improve solubility: Use a co-solvent to improve the solubility of the starting material. Protecting the purine nitrogen atoms can also enhance solubility in organic solvents.
Data Presentation
Table 1: Summary of Factors Influencing the Stability of this compound and Recommended Conditions.
| Parameter | Potential Issue | Recommended Conditions |
| Temperature | Thermal decomposition, increased rate of side reactions. | -10°C to 60°C; optimize for specific reaction. |
| pH | Acid-catalyzed hydrolysis of chloro groups. | Neutral to slightly basic (pH 7-9). |
| Water Content | Hydrolysis of chloro groups to hydroxyl groups. | Anhydrous conditions (<50 ppm water). |
| Solvent | Nucleophilic solvents can react with the substrate. | Use non-nucleophilic, aprotic solvents (e.g., THF, DMF, Acetonitrile). |
| Atmosphere | Moisture from the air can lead to hydrolysis. | Inert atmosphere (Nitrogen or Argon). |
Experimental Protocols
General Protocol for Nucleophilic Substitution at the C6 Position
This protocol provides a general methodology for the selective substitution of the C6-chloro group with an amine nucleophile.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Add a suitable anhydrous aprotic solvent (e.g., anhydrous DMF or THF) to dissolve or suspend the starting material.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Reagents:
-
Add the amine nucleophile (1.1 eq) dropwise to the stirred suspension.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) to scavenge the HCl generated during the reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the desired time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
Technical Support Center: 2,6-Dichloro-7,9-dihydropurin-8-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,6-Dichloro-7,9-dihydropurin-8-one.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and cost-effective starting material for the synthesis of this compound is uric acid. Uric acid possesses the desired purin-8-one core structure.
Q2: What are the main challenges in the chlorination of purin-8-ones like uric acid?
The chlorination of purin-8-ones can be challenging due to the multiple potential reaction sites on the purine ring, leading to a mixture of chlorinated products.[1][2] Over-chlorination and the formation of unstable intermediates can also occur, leading to the formation of byproducts such as cyanogen chloride and trichloramine under certain conditions.[3][4][5][6][7]
Q3: What purification techniques are most effective for chlorinated purine analogs?
Flash chromatography is a common and effective method for the purification of chlorinated purine analogs. Depending on the polarity of the target compound and its impurities, silica gel, C18 reversed-phase, or amine-functionalized silica columns can be employed.[8]
Q4: How can I monitor the progress of the chlorination reaction?
High-performance liquid chromatography (HPLC) is a suitable analytical technique for monitoring the progress of the chlorination reaction. It allows for the separation and quantification of the starting material, the desired product, and any major byproducts.
Q5: What are the key safety precautions to take when working with chlorinating agents like phosphorus oxychloride?
Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving POCl₃ should be conducted with care, and the reagent should be quenched properly at the end of the reaction.
Troubleshooting Guides
Problem 1: Low Yield of this compound during Chlorination
Q: My chlorination of uric acid with phosphorus oxychloride results in a low yield of the desired 2,6-dichloro product. What are the potential causes and solutions?
A: Low yields in the dichlorination of uric acid can stem from several factors. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. Monitor the reaction by HPLC to determine the optimal time. - Increase reaction temperature. However, be cautious as higher temperatures can lead to byproduct formation. |
| Degradation of Product | - Ensure the reaction is performed under anhydrous conditions, as water can react with the chlorinating agent and the product. - Use a milder chlorinating agent if possible, although this may require optimization. |
| Suboptimal Reagent Ratio | - Optimize the molar ratio of phosphorus oxychloride to uric acid. An excess of the chlorinating agent is often necessary, but a large excess can lead to side reactions. |
| Poor Quenching and Workup | - Quench the reaction mixture carefully by slowly adding it to ice-water to avoid localized heating and product degradation. - Optimize the extraction procedure to ensure efficient recovery of the product from the aqueous layer. |
Problem 2: Formation of Multiple Byproducts
Q: The crude product from my chlorination reaction shows multiple spots on TLC/peaks in HPLC in addition to the desired this compound. How can I minimize byproduct formation?
A: The formation of multiple byproducts is a common issue in the chlorination of purines due to the presence of several reactive sites.
| Potential Cause | Recommended Solution |
| Over-chlorination | - Reduce the amount of chlorinating agent. - Lower the reaction temperature. - Reduce the reaction time. |
| Side reactions at other positions | - The use of a directing group, if synthetically feasible, could improve regioselectivity. - A computational study suggests that different positions on the purine ring have varying reactivity, which is pH and substrate-dependent.[1] Adjusting the reaction conditions might favor chlorination at the desired positions. |
| Ring Opening | - Harsh reaction conditions (high temperature, prolonged reaction time) can lead to the cleavage of the purine ring.[2] Employing milder conditions is advisable. |
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies should I try?
A: The purification of polar, chlorinated heterocyclic compounds can be challenging. A systematic approach to chromatography is recommended.
| Purification Method | Recommended Conditions |
| Silica Gel Chromatography | - Start with a non-polar solvent system and gradually increase the polarity. A gradient of hexane/ethyl acetate or dichloromethane/methanol is a good starting point.[8] |
| Reversed-Phase (C18) Chromatography | - Use a water/acetonitrile or water/methanol gradient. The addition of a small amount of an acid modifier like formic acid or TFA can improve peak shape.[8] |
| Amine-Functionalized Silica Chromatography | - This can be particularly useful for basic compounds like purines, as it can reduce tailing and improve separation.[8] |
| Recrystallization | - If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material on a large scale. |
Experimental Protocols
Synthesis of this compound from Uric Acid
This protocol is a representative procedure and may require optimization for scale-up.
Step 1: Chlorination of Uric Acid
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place uric acid and a suitable solvent such as acetonitrile.
-
Add a tertiary amine base (e.g., N,N-diisopropylethylamine) to the suspension.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for the required time (monitor by HPLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
-
Purify the crude product by flash column chromatography on silica gel using a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Collect the fractions containing the pure product (as determined by TLC or HPLC).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Logical relationships in troubleshooting common synthesis issues.
References
- 1. Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Volatile disinfection byproducts resulting from chlorination of uric acid: implications for swimming pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Swimming pool urine combines with chlorine to pose health risks - Purdue University [purdue.edu]
- 6. The poisonous pee byproducts lurking in swimming pools. | Discover Magazine [discovermagazine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. teledynelabs.com [teledynelabs.com]
Technical Support Center: Synthesis of 2,6-Dichloro-7,9-dihydropurin-8-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloro-7,9-dihydropurin-8-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory synthesis involves the direct chlorination of uric acid (2,6,8-trihydroxypurine) or its derivatives. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or other acid scavengers. The reaction aims to selectively replace the hydroxyl groups at the 2 and 6 positions with chlorine atoms while retaining the keto group at the 8-position.
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The primary impurities can be categorized as follows:
-
Incompletely Chlorinated Intermediates: These are species where not all hydroxyl groups have been substituted by chlorine.
-
Over-chlorinated Byproducts: This involves the chlorination of the 8-oxo group.
-
Isomeric Impurities: Arising from the tautomeric nature of the purine ring.
-
Ring-Opened Byproducts: Resulting from the degradation of the purine ring under harsh reaction conditions.
-
Reagent Adducts: Formation of complexes with the chlorinating agent.
Q3: How can I minimize the formation of these impurities?
A3: Careful control of reaction parameters is crucial. This includes:
-
Stoichiometry of the chlorinating agent: Using a precise molar ratio of the chlorinating agent to the starting material can prevent over- or under-chlorination.
-
Reaction Temperature and Time: Gradual heating and monitoring the reaction progress by techniques like TLC or HPLC can help in stopping the reaction at the optimal point, thus minimizing the formation of degradation products and over-chlorinated species.
-
Choice of Solvent and Base: The solvent and base can influence the solubility of intermediates and the overall reaction kinetics.
Q4: What are the recommended analytical techniques for monitoring the reaction and identifying impurities?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and quantifying the product and impurities. For structural elucidation of unknown impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time or temperature. Ensure the starting material is fully dissolved. |
| Degradation of the product. | Decrease reaction temperature or time. Use a milder chlorinating agent if possible. | |
| Presence of significant amounts of mono-chloro impurities | Insufficient chlorinating agent or reaction time. | Increase the molar equivalents of the chlorinating agent. Prolong the reaction time and monitor by HPLC. |
| Detection of 2,6,8-trichloropurine | Excessive chlorinating agent or prolonged reaction at high temperature. | Reduce the amount of chlorinating agent. Carefully control the reaction temperature and time. |
| Formation of colored byproducts | Ring opening or polymerization reactions. | Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Lower the reaction temperature. |
| Difficulty in isolating the product | Co-precipitation with impurities or salts. | Optimize the work-up procedure. Use an appropriate solvent system for extraction and recrystallization. Column chromatography may be necessary for purification. |
Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Typical Analytical Signature (LC-MS) | Formation Pathway |
| 2-Chloro-6-hydroxy-7,9-dihydropurin-8-one | C₅H₂ClN₄O₂ | [M+H]⁺ = 185.0 | Incomplete chlorination of uric acid. |
| 6-Chloro-2-hydroxy-7,9-dihydropurin-8-one | C₅H₂ClN₄O₂ | [M+H]⁺ = 185.0 | Incomplete chlorination of uric acid. |
| 2,6,8-Trichloropurine | C₅HCl₃N₄ | [M+H]⁺ = 222.9 | Over-chlorination of the 8-oxo group. |
| Cyanogen Chloride | CClN | Volatile, may not be observed in LC-MS of the final product. | Purine ring cleavage under harsh chlorination conditions.[1][2][3] |
| Trichloramine | NCl₃ | Volatile, may not be observed in LC-MS of the final product. | Reaction of ammonia sources with excess chlorine, potentially from ring degradation.[1][2][3] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on typical chlorination reactions of purine systems.
Materials:
-
Uric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable tertiary amine)
-
Toluene (or another high-boiling inert solvent)
-
Ice
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of uric acid in toluene, slowly add N,N-Dimethylaniline under an inert atmosphere.
-
Carefully add phosphorus oxychloride dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by HPLC.
-
After completion of the reaction (typically when the starting material is consumed), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloro-7,9-dihydropurin-8-one and 2,6-Dichloropurine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, purine scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents. Among the key starting materials for the synthesis of diverse purine derivatives are 2,6-dichloropurine and its analogue, 2,6-dichloro-7,9-dihydropurin-8-one. This guide provides a detailed comparison of the reactivity of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate building block for their synthetic strategies. This comparison will focus on their utility in synthesizing biologically active molecules, such as antiviral agents and cyclin-dependent kinase (CDK) inhibitors.
Chemical Structures and Properties
2,6-Dichloropurine is an aromatic heterocyclic compound, while this compound is its analogue containing a carbonyl group at the C8 position. The presence of this electron-withdrawing carbonyl group and the dihydro nature of the purine ring in the latter are expected to significantly influence the electronic properties and, consequently, the reactivity of the chloro substituents at the C2 and C6 positions.
An important characteristic of this compound is its existence in tautomeric forms: the 8-oxo form (lactam) and the 8-hydroxy form (lactim). This tautomerism can affect its aromaticity and reactivity in nucleophilic substitution reactions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of both compounds in synthetic chemistry lies in the sequential displacement of the two chlorine atoms by various nucleophiles. The regioselectivity of these substitutions is a critical factor in designing synthetic routes.
2,6-Dichloropurine
For 2,6-dichloropurine, it is well-established that the chlorine atom at the C6 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This differential reactivity allows for the selective introduction of substituents at the C6 position, followed by a subsequent substitution at the C2 position under more forcing conditions.
This selectivity is attributed to the electronic effects of the purine ring system. Theoretical studies, such as those employing 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy on 2,6-dichloropurine ribonucleoside, have provided insights into the electron density at the chlorine atoms, suggesting a higher susceptibility of the C6 position to nucleophilic attack[1]. The presence of two neighboring nitrogen atoms to the C2 position is believed to increase the electron density at this site, thus reducing its electrophilicity compared to the C6 position[1].
This compound
Direct, quantitative comparative studies on the reactivity of this compound are limited in the available literature. However, the influence of the 8-oxo group on the electronic properties of the purine ring allows for well-founded predictions. The electron-withdrawing nature of the carbonyl group at C8 is expected to decrease the electron density across the purine ring system, thereby enhancing the electrophilicity of both the C2 and C6 positions compared to 2,6-dichloropurine.
While the C6 position is still anticipated to be more reactive than the C2 position, the overall reactivity of the molecule towards nucleophiles is likely to be higher. This could potentially allow for nucleophilic substitutions to occur under milder conditions. Furthermore, the tautomeric equilibrium between the 8-oxo and 8-hydroxy forms will play a role in the reactivity, with the aromatic 8-hydroxy tautomer potentially exhibiting different reactivity patterns.
Quantitative Data on Nucleophilic Substitution Reactions
The following table summarizes representative experimental data for nucleophilic substitution reactions on 2,6-dichloropurine, highlighting the regioselectivity and reaction conditions.
| Starting Material | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2,6-Dichloropurine | Benzylamine | n-Butanol, Triethylamine, 110°C, 3h | 2-Chloro-6-(benzylamino)purine | 95 | [2] |
| 2,6-Dichloropurine | (R)-2-aminobutan-1-ol | 160°C, 8h | 2-((R)-1-hydroxybutan-2-ylamino)-6-(benzylamino)-9-isopropylpurine (Roscovitine) | 89 | [2][3] |
| 2,6-Dichloropurine | Various amines | Microwave irradiation | 2-Chloro-6-aminopurines | Good to excellent | |
| 2,6-Dichloropurine | Thiourea | Reflux | 6-Mercaptopurine | Good |
Experimental Protocols
Synthesis of 2-Chloro-6-(benzylamino)purine from 2,6-Dichloropurine[2]
Materials:
-
2,6-Dichloropurine
-
Benzylamine
-
Triethylamine
-
n-Butanol
Procedure:
-
A mixture of 2,6-dichloropurine (1 equivalent), benzylamine (1.1 equivalents), and triethylamine (1.1 equivalents) in n-butanol is heated at 110°C for 3 hours.
-
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Synthesis of Roscovitine (a CDK Inhibitor)[2][3]
This synthesis exemplifies the sequential nucleophilic substitution on 2,6-dichloropurine.
Step 1: Synthesis of 2-Chloro-6-(benzylamino)purine
-
As described in the protocol above.
Step 2: N9-Alkylation
-
To a solution of 2-chloro-6-(benzylamino)purine in DMSO, potassium carbonate and 2-bromopropane are added.
-
The mixture is stirred at room temperature to yield 2-chloro-6-(benzylamino)-9-isopropylpurine.
Step 3: Substitution at C2
-
2-Chloro-6-(benzylamino)-9-isopropylpurine is heated with an excess of (R)-2-aminobutan-1-ol at 160°C for 8 hours.
-
The product, roscovitine, is then purified by crystallization.
Synthesis of a Generic Antiviral Purine Nucleoside Analogue
2,6-Dichloropurine is a common starting material for the synthesis of various antiviral nucleoside analogues. The following workflow illustrates a general synthetic approach.
Applications in Drug Discovery
The differential reactivity of the chloro substituents in these purine analogues makes them valuable precursors for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: As demonstrated with the synthesis of roscovitine, 2,6-dichloropurine is a key starting material for a wide range of purine-based CDK inhibitors, which are investigated as potential anti-cancer agents[4][5]. The ability to sequentially introduce different substituents at the C6 and C2 positions allows for the fine-tuning of inhibitory activity and selectivity against different CDK isoforms.
-
Antiviral Agents: A vast number of antiviral nucleoside and non-nucleoside analogues have been synthesized starting from 2,6-dichloropurine. These compounds often target viral polymerases or other essential viral enzymes[6][7]. The synthesis of these agents relies on the predictable regioselectivity of nucleophilic substitution on the dichloropurine core.
Conclusion
Both 2,6-dichloropurine and this compound are versatile building blocks for the synthesis of a wide array of biologically active molecules.
-
2,6-Dichloropurine is a well-characterized starting material with a clear and predictable pattern of reactivity in nucleophilic aromatic substitution, with the C6 position being significantly more reactive than the C2 position. This allows for controlled, stepwise synthesis of disubstituted purines.
-
This compound , while less studied in direct comparative experiments, is predicted to be more reactive overall due to the electron-withdrawing effect of the 8-oxo group. This enhanced reactivity could be advantageous for certain synthetic transformations, potentially allowing for milder reaction conditions. However, researchers should consider the implications of its tautomerism on reactivity and product distribution.
The choice between these two starting materials will depend on the specific synthetic target and the desired reactivity profile. For well-established, regioselective syntheses, 2,6-dichloropurine remains the substrate of choice with a wealth of supporting literature. For exploratory synthesis where enhanced reactivity might be beneficial, this compound presents an interesting, albeit less characterized, alternative that warrants further investigation.
References
- 1. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 2,6-Dichloro-7,9-dihydropurin-8-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the structure of 2,6-Dichloro-7,9-dihydropurin-8-one, a substituted purine with potential applications in medicinal chemistry.
The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction, which provides precise information about bond lengths, bond angles, and the overall molecular geometry.[1] However, obtaining high-quality crystals can be a significant bottleneck.[2] Therefore, a suite of complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, are routinely employed for comprehensive structural elucidation. This guide will detail the experimental protocols for each of these techniques, present the expected quantitative data in comparative tables, and provide a visual workflow for the structural validation process.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel small molecule like this compound.
Comparison of Analytical Techniques
The following sections provide a detailed comparison of X-ray crystallography with key spectroscopic methods for the structural validation of this compound.
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[3] It allows for the precise determination of the three-dimensional arrangement of atoms, including unit cell dimensions, bond lengths, and bond angles.[1][3]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound, ideally between 30 and 300 microns in size and free of defects, are required.[1] This can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is carefully mounted on a thin glass fiber or a loop using an adhesive that does not interfere with the diffraction pattern.[1]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[2] X-rays are generated, monochromatized, and directed at the crystal.[3] As the crystal is rotated, a detector records the diffraction pattern produced by the interaction of X-rays with the crystal lattice.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using computational methods, and the structure is refined to obtain the final, precise molecular geometry.[4]
Quantitative Data Presentation:
While the crystal structure of this compound is not publicly available, the data for a closely related compound, 2,6-Dichloro-7-isopropyl-7H-purine, provides a representative example of the expected crystallographic data.
| Parameter | Representative Value (for 2,6-Dichloro-7-isopropyl-7H-purine) | Information Provided |
| Crystal System | Triclinic | The basic crystal lattice system. |
| Space Group | P-1 | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | a = 7.0146(5) Å, b = 8.2862(6) Å, c = 8.9686(7) Å, α = 70.499(7)°, β = 83.820(6)°, γ = 74.204(6)° | The dimensions and angles of the unit cell. |
| Volume | 472.75(7) ų | The volume of the unit cell. |
| Bond Lengths | e.g., C-Cl, C-N, C=O | Precise distances between bonded atoms. |
| Bond Angles | e.g., Cl-C-N, N-C=O | Precise angles between bonded atoms. |
| Torsion Angles | e.g., Dihedral angles between rings | The conformation of the molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[5] For this compound, ¹H and ¹³C NMR would be the primary experiments to confirm the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6] A reference standard like tetramethylsilane (TMS) may be added.[6] The solution is then transferred to an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected. The chemical shifts, coupling constants, and integration values are analyzed to determine the structure.
Quantitative Data Presentation:
| Parameter | Expected Data for this compound | Information Provided |
| ¹H Chemical Shift (δ) | ppm | The electronic environment of each proton. |
| ¹H Integration | Relative area under each peak | The ratio of the number of protons giving rise to each signal. |
| ¹H Coupling Constant (J) | Hz | Information about the connectivity of neighboring protons. |
| ¹³C Chemical Shift (δ) | ppm | The electronic environment of each carbon atom. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is dissolved in a suitable solvent. The method of sample introduction depends on the ionization technique used (e.g., electrospray ionization - ESI).[8]
-
Ionization: The sample is introduced into the mass spectrometer and ionized. For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed.[8]
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Quantitative Data Presentation:
| Parameter | Expected Data for this compound | Information Provided |
| Molecular Ion Peak (M⁺) | m/z corresponding to the molecular weight | The molecular weight of the compound. |
| Isotope Pattern | M+2 and M+4 peaks in a characteristic ratio | The presence and number of chlorine atoms.[9][10] Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the presence of two chlorine atoms will result in a characteristic pattern of M+, M+2, and M+4 peaks with relative intensities of approximately 9:6:1.[9] |
| High-Resolution Mass | Exact mass to several decimal places | The elemental composition of the molecule. |
| Fragmentation Pattern | m/z of fragment ions | Structural information based on how the molecule breaks apart. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[11] This technique is particularly useful for identifying the functional groups present in a molecule.[12]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an Attenuated Total Reflectance - ATR accessory), a liquid, or a gas. For a solid sample using ATR, a small amount of the powder is placed directly on the ATR crystal.[13]
-
Data Acquisition: A background spectrum is first collected. Then, the sample is placed in the beam path, and the infrared spectrum is recorded. An interferometer is used to modulate the infrared radiation, and the resulting interferogram is detected.
-
Data Processing: The interferogram is Fourier transformed to produce the FTIR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Quantitative Data Presentation:
| Parameter | Expected Wavenumber (cm⁻¹) for this compound | Information Provided |
| N-H Stretch | ~3200-3400 cm⁻¹ | Presence of N-H bonds in the purine ring. |
| C=O Stretch | ~1650-1750 cm⁻¹ | Presence of the ketone functional group. |
| C=N and C=C Stretches | ~1500-1650 cm⁻¹ | Aromatic and heteroaromatic ring vibrations. |
| C-Cl Stretch | ~600-800 cm⁻¹ | Presence of carbon-chlorine bonds. |
Conclusion
The structural validation of this compound requires a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, its reliance on high-quality crystals can be a limitation. Spectroscopic techniques such as NMR, MS, and FTIR provide crucial and complementary data. NMR spectroscopy elucidates the carbon-hydrogen framework, high-resolution mass spectrometry confirms the elemental composition and the presence of chlorine atoms, and FTIR spectroscopy identifies key functional groups. The integration of data from all these techniques is essential for the comprehensive and confident structural validation of novel compounds in drug discovery and development.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ejournal.upi.edu [ejournal.upi.edu]
- 12. mse.washington.edu [mse.washington.edu]
- 13. Fourier transform infrared spectroscopy [bio-protocol.org]
A Researcher's Guide to Confirming Purine Regioselectivity: A Comparative Analysis of Spectroscopic and Crystallographic Methods
For researchers engaged in the synthesis and characterization of purine derivatives, unequivocally determining the site of substitution on the purine core is a critical step. The regioselectivity of these reactions, particularly N-alkylation which can occur at either the N7 or N9 position of the imidazole ring, dictates the final structure and, consequently, the biological activity of the molecule. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the regioselectivity of substitution on the purine core: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
This guide will delve into the experimental protocols of these techniques, present quantitative data for the differentiation of regioisomers, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparing NMR and X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Solid (Single Crystal) |
| Information | Connectivity, spatial proximity, dynamics | 3D atomic coordinates in a static state |
| Key Advantage | Provides data on the molecule in a more biologically relevant state (solution) and can be used for a wide range of compounds without the need for crystallization. | Provides a definitive, high-resolution 3D structure of the molecule. |
| Key Disadvantage | Structure determination can be ambiguous for complex molecules without sufficient data; interpretation can be complex. | Requires the growth of high-quality single crystals, which can be a significant bottleneck. |
| Typical Application | Rapid confirmation of structure and regioselectivity for a wide range of soluble compounds. | Unambiguous determination of the absolute structure of a crystalline compound. |
Differentiating N7 and N9 Regioisomers using NMR Spectroscopy
NMR spectroscopy is a powerful and versatile tool for elucidating the structure of organic molecules in solution. For substituted purines, specific NMR techniques and the analysis of chemical shifts and coupling constants can provide definitive evidence of the substitution pattern.
Key NMR Indicators for Regioselectivity:
-
¹³C NMR Chemical Shifts: The chemical shift of the C5 carbon is a particularly reliable indicator of N7 versus N9 substitution. In N9-alkylated 6-chloropurines, the C5 signal typically appears around 132 ppm, while in the corresponding N7-isomers, it is shielded and appears at a lower chemical shift, approximately 123 ppm[1].
-
Difference in ¹³C Chemical Shifts (Δδ C5-C8): The relative difference between the chemical shifts of the C5 and C8 carbons also serves as a diagnostic tool. For N7-substituted purines, this difference is generally larger compared to their N9 counterparts[1].
-
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons. For N7-substituted purines with a substituent at the C6 position, an NOE can often be observed between the protons of the N7-alkyl group and the protons of the C6-substituent, an interaction that is absent in the N9-isomer[1].
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. These correlations can be used to trace the connectivity within the molecule and unambiguously assign the position of the substituent. For example, a three-bond correlation from the methylene protons of an N-alkyl group to the C4 and C5 carbons would indicate N9 substitution, while a correlation to the C5 and C8 carbons would suggest N7 substitution.
Quantitative NMR Data for Regioisomer Differentiation
| Isomer Type | Diagnostic Nucleus | Typical ¹³C Chemical Shift (ppm) | Reference |
| N9-substituted 6-chloropurine | C5 | ~132 | [1] |
| N7-substituted 6-chloropurine | C5 | ~123 | [1] |
| N9-substituted 6-chloropurine | Δδ (C5-C8) | Smaller | [1] |
| N7-substituted 6-chloropurine | Δδ (C5-C8) | Larger | [1] |
| Isomer Type | Diagnostic Protons | Observed NOE Correlation | Reference |
| N7-substituted 6-(alkoxy)purine | N7-alkyl protons and C6-alkoxy protons | Present | [1] |
| N9-substituted 6-(alkoxy)purine | N9-alkyl protons and C6-alkoxy protons | Absent |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified purine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble. The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2D NMR Experimental Workflow
The following diagram illustrates a typical workflow for the elucidation of purine regioselectivity using a suite of 2D NMR experiments.
A typical set of parameters for an HMBC experiment on a small molecule would involve optimizing the experiment for long-range coupling constants (ⁿJCH) in the range of 2-10 Hz.
X-ray Crystallography: The Definitive Structure
When a single crystal of a compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including the precise location of each atom. This makes it the gold standard for confirming regioselectivity.
Experimental Workflow for Single-Crystal X-ray Crystallography
The process of determining a crystal structure can be broken down into several key stages:
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: This is often the most challenging step. A supersaturated solution of the purified compound is prepared, and crystals are grown by slow evaporation of the solvent, slow cooling, or vapor diffusion. A variety of solvents and conditions may need to be screened to obtain crystals of suitable size and quality (typically >0.1 mm in all dimensions).
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope. The crystal should be well-formed with sharp edges and no visible cracks or defects. The selected crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector at various orientations.
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The primary challenge at this stage is to solve the "phase problem," as the phases of the diffracted X-rays cannot be directly measured. Computational methods are used to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final structure is validated to ensure its chemical and geometric sensibility.
Conclusion: Choosing the Right Tool for the Job
Both NMR spectroscopy and X-ray crystallography are indispensable tools for the structural elucidation of substituted purines.
-
NMR spectroscopy is the workhorse for routine analysis, offering a rapid and non-destructive method to determine regioselectivity in solution. The ability to perform a suite of 1D and 2D experiments provides a wealth of information about the molecule's connectivity and spatial arrangement.
-
X-ray crystallography , when applicable, provides the ultimate and unambiguous proof of structure. The high-resolution 3D model it generates leaves no doubt as to the regioselectivity of the substitution.
For researchers in drug development and medicinal chemistry, a common and effective strategy is to use NMR for the initial and high-throughput characterization of newly synthesized purine derivatives. For lead compounds or in cases where NMR data is ambiguous, obtaining a single-crystal X-ray structure provides the definitive confirmation of the molecular architecture, which is often a prerequisite for publication and further development. By understanding the strengths and limitations of each technique, researchers can efficiently and accurately confirm the regioselectivity of their substituted purines, paving the way for a deeper understanding of their structure-activity relationships.
References
Benchmarking the synthesis of 2,6-Dichloro-7,9-dihydropurin-8-one against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for producing 2,6-Dichloro-7,9-dihydropurin-8-one, a key intermediate in the development of various therapeutic agents. The following sections detail established synthesis routes, supported by experimental data, to offer an objective comparison of their performance.
Introduction
This compound, a chlorinated purinone derivative, serves as a versatile building block in medicinal chemistry. Its structural features make it a valuable precursor for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other potential anti-cancer agents. The efficiency of its synthesis is therefore a critical factor in the drug discovery and development pipeline. This guide compares two primary synthetic strategies: the chlorination of uric acid followed by selective hydrolysis, and a multi-step approach starting from 2,6-dichloropurine.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method 1: Chlorination of Uric Acid | Method 2: Multi-step Synthesis from 2,6-Dichloropurine |
| Starting Material | Uric Acid | 2,6-Dichloropurine |
| Key Reagents | Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃), Water | 1-Propanol, Ammonia, Sodium nitrite, Iodomethane, Sodium acetate |
| Intermediate | 2,6,8-Trichloropurine | 6-Amino-2-chloro-7,8-dihydro-7-methyl-9-propylpurin-8-one |
| Overall Yield | Moderate to High (Reported up to 85% for the chlorination step) | Moderate |
| Reaction Time | Relatively shorter | Longer, multi-step process |
| Scalability | Potentially scalable | More complex for large-scale production |
| Purification | Requires careful control of hydrolysis | Multiple purification steps required |
| Purity of Final Product | Good, with potential for isomeric impurities | Good, with well-defined intermediates |
Experimental Protocols
Method 1: Synthesis via Chlorination of Uric Acid
This method involves a two-step process starting from the readily available and inexpensive uric acid. The first step is the exhaustive chlorination to form 2,6,8-trichloropurine, followed by selective hydrolysis of the C8-chloro group.
Step 1: Synthesis of 2,6,8-Trichloropurine
-
Reaction: Uric acid is reacted with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), to replace all three hydroxyl groups with chlorine atoms. The historical synthesis of purine by Emil Fischer involved reacting uric acid with PCl₅ to yield 2,6,8-trichloropurine.[1]
-
Procedure:
-
In a sealed reaction vessel, uric acid is mixed with an excess of phosphorus pentachloride.
-
The mixture is heated to a high temperature (e.g., 150-160 °C) for several hours.
-
After the reaction is complete, the excess PCl₅ and the byproduct POCl₃ are removed under reduced pressure.
-
The crude 2,6,8-trichloropurine is then purified, for instance, by recrystallization from a suitable solvent.
-
Step 2: Selective Hydrolysis to this compound
-
Reaction: The C8-chloro group of 2,6,8-trichloropurine is more susceptible to nucleophilic substitution (hydrolysis) than the chloro groups at C2 and C6. By carefully controlling the reaction conditions, selective hydrolysis can be achieved.
-
Procedure:
-
2,6,8-Trichloropurine is dissolved in a suitable solvent, such as aqueous ethanol or a mixture of dioxane and water.
-
A weak base (e.g., sodium bicarbonate or sodium acetate) is added to facilitate the hydrolysis.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring the progress by an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.
-
Method 2: Multi-step Synthesis from 2,6-Dichloropurine
This alternative route builds the desired 8-oxo functionality onto a pre-existing 2,6-dichloropurine scaffold. This method offers better control over the regiochemistry but involves a greater number of synthetic steps.
-
Reaction Sequence:
-
N9-Alkylation: 2,6-Dichloropurine is first alkylated at the N9 position, for example, by a Mitsunobu reaction with an alcohol like 1-propanol.[2]
-
Amination at C6: The C6-chloro group is selectively displaced by an amino group by treatment with ammonia.[2]
-
Introduction of the 8-oxo group: The resulting adenine derivative is then converted to the 8-oxoadenine in a three-step sequence.[2]
-
N7-Methylation: The 8-oxoadenine is methylated at the N7 position.[2]
-
Conversion of C6-amino to C6-oxo: The C6-amino group is converted to a carbonyl group via treatment with sodium nitrite.[2]
-
Final Chlorination/Substitution: The remaining functional groups are manipulated to yield the final product.
-
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound via Chlorination of Uric Acid
References
A Guide to Assessing the Cross-Reactivity of Purine-Based Kinase Inhibitors: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of small molecule kinase inhibitors is intrinsically linked to their selectivity. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity or unexpected pharmacological outcomes.[1][2][3] Purine analogues have emerged as a significant class of kinase inhibitors, with numerous derivatives under investigation for various diseases.[4][5] A thorough understanding of their cross-reactivity profile is paramount for the development of safe and effective therapeutics.[1][6]
This guide outlines the common methodologies for evaluating the cross-reactivity of purine-based compounds and provides a template for data presentation and interpretation.
Comparative Analysis of Kinase Inhibition
A primary step in characterizing a kinase inhibitor is to determine its potency and selectivity across a panel of kinases. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) against a diverse set of kinases.
Table 1: Hypothetical Kinase Selectivity Profile of Compound X (a 2,6-disubstituted purine analogue)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 15 | 1 |
| Kinase B | 350 | 23 |
| Kinase C | 1,200 | 80 |
| Kinase D | >10,000 | >667 |
| Kinase E (structurally related to A) | 95 | 6.3 |
| Kinase F | 8,500 | 567 |
| ... (additional kinases) | ... | ... |
Data in this table is for illustrative purposes only and does not represent experimental results for 2,6-Dichloro-7,9-dihydropurin-8-one.
Table 2: Comparison with Alternative Purine-Based Inhibitors
| Compound | Primary Target | IC50 (nM) | Key Off-Targets (IC50 < 1 µM) |
| Compound X (Hypothetical) | Kinase A | 15 | Kinase B (350 nM), Kinase E (95 nM) |
| Roscovitine (Seliciclib) | CDK2 | 45 | CDK1, CDK5, CDK7, CDK9 |
| Olomoucine | CDK2 | 7,000 | CDK1, CDK5 |
| Purvalanol A | CDK2 | 6 | CDK1, CDK5, c-Src |
Data for Roscovitine, Olomoucine, and Purvalanol A are derived from publicly available literature and serve as examples of well-characterized purine-based kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of kinase inhibitor cross-reactivity. Below are generalized methodologies for common assays.
Kinase Activity Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
-
Materials: Kinase of interest, substrate peptide, [γ-³³P]ATP, kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT), test compound, 0.75% phosphoric acid, P30 filtermats, and a microplate scintillation counter.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase reaction buffer.
-
Add the test compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate for a specific period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the reaction mixture onto P30 filtermats.
-
Wash the filtermats extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the filtermats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Competitive Binding Assay (e.g., KiNativ™)
This method assesses the ability of a test compound to compete with a broad-spectrum, irreversible kinase probe for binding to the ATP-binding site of kinases in a complex biological sample (e.g., cell lysate).
-
Materials: Cell lysate, biotinylated acyl-phosphate probe, test compound, streptavidin-agarose beads, trypsin, and LC-MS/MS instrumentation.
-
Procedure:
-
Pre-incubate the cell lysate with a serial dilution of the test compound.
-
Add the biotinylated acyl-phosphate probe to the mixture and incubate to allow for covalent labeling of kinases.
-
Quench the labeling reaction.
-
Digest the proteome with trypsin.
-
Enrich the probe-labeled peptides using streptavidin-agarose beads.
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases that were labeled.
-
The degree of inhibition is determined by the reduction in the signal for a particular kinase in the presence of the test compound compared to a control.
-
Visualizations
Signaling Pathway and Off-Target Effects
The following diagram illustrates a hypothetical signaling pathway where a purine-based inhibitor is designed to target Kinase A. However, due to cross-reactivity, it also inhibits Kinase E, leading to unintended downstream consequences.
Caption: On- and off-target effects of a hypothetical purine-based kinase inhibitor.
Experimental Workflow for Kinase Cross-Reactivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: Dichloropurine and Dibromopurine Analogs in Cancer Therapy
A comparative analysis of dichloropurine and dibromopurine analogs reveals their potential as potent anti-cancer agents, with specific derivatives demonstrating significant cytotoxic and enzyme-inhibitory activities. This guide provides a comprehensive overview of their efficacy, supported by experimental data, detailed methodologies, and mechanistic insights.
Researchers in oncology and drug development are continually exploring novel purine analogs for their therapeutic potential. Among these, halogenated purines, particularly dichloropurine and dibromopurine derivatives, have emerged as promising candidates. This comparison focuses on the efficacy of representative compounds from each class, highlighting their performance in preclinical studies.
Quantitative Efficacy Comparison
The cytotoxic and enzyme-inhibitory activities of selected dichloropurine and dibromopurine analogs are summarized below. These compounds have been evaluated for their ability to inhibit cancer cell growth and specific molecular targets.
| Compound ID | Analog Type | Assay | Target | Efficacy Metric | Value (µM) |
| 5a | Dichloropurine | NCI-60 Screen | Cancer Cell Lines | GI₅₀ | 1 - 5 |
| 10a | Dichloropurine | NCI-60 Screen | Cancer Cell Lines | GI₅₀ | 1 - 5 |
| 6d | Dichloropurine | Tdp1 Inhibition | Tdp1 Enzyme | IC₅₀ | 0.82 ± 0.02[1][2] |
| 14 | Dibromopurine | NCI-60 Screen | Cancer Cell Lines | GI₅₀ | 1 - 5 |
Table 1: Comparative Efficacy of Dichloropurine and Dibromopurine Analogs. GI₅₀ (Growth Inhibition 50) represents the concentration of the compound that inhibits the growth of cancer cell lines by 50%. IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound required to inhibit the activity of a specific enzyme by 50%.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) employs a standardized screening protocol to evaluate the anticancer activity of compounds against 60 human cancer cell lines.
-
Cell Culture and Plating: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[3] Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[3]
-
Compound Preparation and Addition: Test compounds are initially solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.[3] After a 24-hour incubation of the cell plates, the compounds are added at various concentrations.[3]
-
Incubation and Endpoint Measurement: The plates are incubated for an additional 48 hours.[4] Cell viability is determined using the sulforhodamine B (SRB) protein assay.[4] The GI₅₀ is then calculated based on the absorbance measurements.
Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Tdp1, a key enzyme in DNA repair.
-
Substrate and Enzyme Preparation: A 5'-[³²P]-labeled single-stranded 14-nucleotide DNA oligonucleotide containing a 3'-phosphotyrosine is used as the substrate. Recombinant human Tdp1 is used as the enzyme source.
-
Inhibition Assay: The labeled DNA substrate is incubated with recombinant Tdp1 in the presence and absence of the test compound. The reaction is carried out for 15 minutes at room temperature in a buffer containing 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/ml BSA, and 0.01% Tween-20.[5]
-
Data Analysis: The reaction is terminated, and the products are analyzed. The concentration of the inhibitor at which the enzyme activity is reduced by half (IC₅₀) is calculated from the kinetic curves.[1]
Mechanistic Insights and Signaling Pathways
Purine analogs exert their cytotoxic effects through various mechanisms, primarily by interfering with nucleic acid synthesis and repair. The diagrams below illustrate the key signaling pathways affected by these compounds.
Conclusion
Both dichloropurine and dibromopurine analogs demonstrate significant potential as anticancer agents. The N9-substituted derivatives of both classes show potent growth-inhibitory effects against a broad range of human cancer cell lines. Furthermore, specific dichloropurine analogs, such as compound 6d, exhibit strong inhibitory activity against key DNA repair enzymes like Tdp1. This dual mechanism of inducing DNA damage and preventing its repair makes these compounds particularly promising for further development. The data presented here underscore the importance of continued research into halogenated purine analogs as a valuable source of novel cancer therapeutics. Future studies should focus on elucidating the precise structure-activity relationships and optimizing the pharmacological properties of these lead compounds.
References
- 1. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unmasking the Potency and Selectivity of Purine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibition, purine-based compounds represent a cornerstone of targeted therapy. This guide provides an objective, data-driven comparison of key purine-based kinase inhibitors, offering a clear overview of their performance, supported by detailed experimental methodologies and visual pathway analysis to inform strategic research and development decisions.
Protein kinases, pivotal regulators of cellular signaling, have emerged as critical targets in the fight against a multitude of diseases, most notably cancer. The purine scaffold, a fundamental component of nucleic acids, has proven to be a privileged structure in the design of potent and selective kinase inhibitors. Compounds such as roscovitine (seliciclib), purvalanol A, and olomoucine have paved the way for a generation of therapies that target the ATP-binding site of these crucial enzymes. This guide delves into a head-to-head comparison of these and other purine analogs, presenting their inhibitory activities against a panel of key kinases to aid in the selection of the most appropriate tool for specific research applications.
Comparative Inhibitory Activity of Purine-Based Kinase Inhibitors
The in vitro potency of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for several prominent purine-based inhibitors against a range of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Lower IC50 values indicate higher potency.
| Inhibitor | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK2/cyclin E (μM) | CDK4/cyclin D1 (μM) | CDK5/p35 (μM) | CDK7/cyclin H (μM) | CDK9/cyclin T1 (μM) |
| Roscovitine (Seliciclib) | 0.65[1][2] | 0.7[2] | 0.7[2] | >100[3] | 0.16 - 0.2[1][2] | 0.5[3] | 0.8[3] |
| Purvalanol A | 0.004[4] | 0.070[4] | 0.035[4] | 0.850[4] | - | - | - |
| Olomoucine | - | - | - | - | - | - | - |
| (S)-Roscovitine | <1 | <1 | - | - | <1 | <1 | <1 |
Note: IC50 values can vary between different studies due to variations in experimental conditions. Data presented here is a synthesis from multiple sources for comparative purposes.
Signaling Pathway Analysis: The CDK/Cell Cycle Connection
Many purine-based inhibitors exert their therapeutic effect by targeting cyclin-dependent kinases, thereby arresting the cell cycle and inhibiting tumor growth. The following diagram, generated using the Graphviz DOT language, illustrates the central role of CDKs in cell cycle progression and highlights the points of intervention for inhibitors like roscovitine and purvalanol A.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the comparative data, this section provides detailed methodologies for key experiments used to characterize purine-based kinase inhibitors.
In Vitro Kinase Assay for IC50 Determination (Radiometric)
This protocol describes a traditional and highly sensitive method for determining the potency of a kinase inhibitor by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified kinase of interest
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radiolabeled ATP
-
Purine-based inhibitor stock solution (in DMSO)
-
Phosphocellulose paper (e.g., Whatman P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microcentrifuge tube or 96-well plate.
-
Inhibitor Addition: Add varying concentrations of the purine-based inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to a final concentration that is typically close to the Km of the kinase for ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.[5]
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Kinase Assay (Luminescence-Based)
The ADP-Glo™ Kinase Assay is a homogeneous, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase and substrate
-
Kinase reaction buffer
-
ATP
-
Purine-based inhibitor
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Opaque-walled multi-well plates (e.g., 96- or 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in an opaque-walled plate containing the kinase, substrate, ATP, and varying concentrations of the inhibitor.
-
Incubation: Incubate the reaction at the optimal temperature and for a time sufficient to generate a detectable amount of ADP.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP and then generate a luminescent signal via a luciferase reaction.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described in the radiometric assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a drug binds to its intended target within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cultured cells
-
Purine-based inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blotting apparatus, antibodies specific to the target kinase)
Procedure:
-
Cell Treatment: Treat cultured cells with the purine-based inhibitor or vehicle control for a specified time.
-
Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target kinase using a suitable method, most commonly Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
The purine scaffold continues to be a rich source for the discovery and development of potent and selective kinase inhibitors. This guide provides a comparative framework for evaluating key purine-based inhibitors, supported by robust experimental protocols. By understanding the nuances of their inhibitory profiles and the pathways they target, researchers can make more informed decisions in their quest for novel therapeutics. The provided data and methodologies serve as a valuable resource for the scientific community, fostering further innovation in the field of kinase inhibitor research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Findings with Computational Predictions for Dichloropurines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental findings and computational predictions for dichloropurines, a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. By juxtaposing in-vitro experimental data with in-silico predictions, this document aims to offer a comprehensive overview of their biological activity and underlying mechanisms of action, thereby aiding in the rational design and development of novel therapeutics.
Data Presentation: A Comparative Overview
Table 1: Experimental Biological Activity of Dichloropurine Derivatives
| Compound | Target Cell Line/Enzyme | Activity Metric | Value | Citation |
| 2,6-Dichloropurine Derivative | Human Tumor Cells | GI50 | 13 ± 7 µM | [1] |
| 2,6-Dichloropurine Derivative | Cyclin-Dependent Kinase 1 (CDK1) | Kᵢ | 5 ± 1 µM | [1] |
| 2,6-Dichloropurine Derivative | Cyclin-Dependent Kinase 2 (CDK2) | Kᵢ | 12 ± 3 µM | [1] |
| 2-amino-6-alkoxy-purine (from 2,6-dichloropurine) | Cyclin-Dependent Kinase 2 (CDK2) | IC₅₀ | 44 nM | [2] |
| 2-amino-6-alkoxy-purine (from 2,6-dichloropurine) | Cyclin-Dependent Kinase 1 (CDK1) | IC₅₀ | 86 µM | [2] |
Table 2: Computational Predictions for Dichloropurine Derivatives
| Compound | Target Protein | Prediction Method | Predicted Value (Unit) | Citation |
| 2,6-diamino-substituted purine derivatives | Aurora-B kinase | Docking Calculation | (not specified) | [3] |
| Purine-like inhibitors | Cyclin-Dependent Kinase 2 (CDK2) | Rigid Docking | Rank correlation with activity | [4] |
| Imidazol-5-ones (designed from purine scaffold) | Cyclin-Dependent Kinase 2 (CDK2) | Binding Affinity | -10.8 to -11.0 kcal/mol | [5] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against specific kinases is the in-vitro kinase assay.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Kinase substrate (e.g., histone H1, specific peptide)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)
-
Dichloropurine compound (dissolved in a suitable solvent like DMSO)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
Filter papers (e.g., phosphocellulose P81)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the dichloropurine compound at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting the mixture onto filter papers.
-
Wash the filter papers extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.
-
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Dichloropurine compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dichloropurine compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
During this incubation, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizing the Mechanisms
To illustrate the logical flow of validating experimental findings with computational predictions and the potential signaling pathways affected by dichloropurines, the following diagrams are provided.
Caption: A typical workflow for validating computational predictions with experimental data.
Dichloropurines, particularly as kinase inhibitors, are hypothesized to interfere with key signaling pathways that regulate cell cycle progression and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in these processes.
Caption: The MAPK signaling pathway and potential points of inhibition by dichloropurines.
The induction of apoptosis is a key mechanism for many anti-cancer agents. Dichloropurines may trigger apoptosis through the intrinsic (mitochondrial) pathway.
Caption: The intrinsic apoptosis pathway potentially activated by dichloropurines.
Conclusion
The available data, though not exhaustive in its direct comparison of dichloropurine isomers, strongly suggests that this class of compounds, particularly 2,6-dichloropurine and its derivatives, holds significant promise as inhibitors of key cellular kinases. Computational methods such as molecular docking serve as valuable tools in identifying and prioritizing potential drug candidates within this chemical space. However, the validation of these in-silico predictions through robust experimental assays remains a critical step in the drug discovery pipeline. Future research should focus on systematic comparative studies of various dichloropurine isomers to elucidate a clearer structure-activity relationship and to identify candidates with optimal potency and selectivity for desired therapeutic targets.
References
- 1. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Computational identification of potential inhibitors targeting cdk1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 4. 2,6-Dichloropurine | C5H2Cl2N4 | CID 5324412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,6-Dichloro-7,9-dihydropurin-8-one
Essential Safety and Handling Guide for 2,6-Dichloro-7,9-dihydropurin-8-one
This guide provides crucial safety and logistical information for handling this compound. The following procedures are based on safety data for structurally similar compounds, such as 2,6-Dichloropurine, and are intended to provide a robust framework for safe laboratory operations. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound and their institution's safety protocols.
Hazard Identification and Classification
This compound is anticipated to share hazards with related chlorinated purines. The primary hazards associated with these compounds are summarized below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | P270, P301 + P310, P330 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P264, P280, P302 + P352, P332 + P317, P362 + P364 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | P280, P305 + P351 + P338, P337 + P313 |
| Respiratory Tract Irritation | May cause respiratory irritation.[1][2] | P261, P271, P304 + P340, P312 |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table outlines the required equipment for handling this compound.[1][3]
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times. Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Chemical-Resistant Gloves | Wear impervious gloves (e.g., nitrile, neoprene). Check with your glove manufacturer for specific breakthrough times. |
| Lab Coat/Protective Clothing | Wear a flame-retardant lab coat and additional protective clothing as needed to prevent skin exposure.[3] | |
| Respiratory | Respirator | Use in a well-ventilated area. If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[1] |
Operational Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Standard Operating Procedures
Adherence to the following step-by-step procedures is essential for minimizing risk.
Handling and Storage
-
Ventilation: Always handle this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]
-
Personal Contact: Avoid all direct contact with the substance. Do not eat, drink, or smoke in the handling area.[1]
-
Dust Generation: Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[3] Keep refrigerated as indicated by the supplier.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2][3]
Accidental Release Measures (Spill Cleanup)
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.
-
Cleanup (Minor Spills):
-
Cleanup (Major Spills):
First Aid Measures
In case of exposure, immediate action is critical. The following table provides first aid guidance.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2][3] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[2][3] |
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Waste Collection:
-
Collect excess material and any contaminated debris in a designated, labeled, and sealable hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's disposal protocols.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant or licensed contractor.[2][3]
-
Chlorinated organic compounds may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[4]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
